4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKYPUJETYTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662840 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574008-73-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride chemical properties
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this compound as a critical building block in the synthesis of novel therapeutic agents.
Molecular Identity and Structural Elucidation
This compound is a heterocyclic compound that incorporates a piperidine ring and a trifluoromethyl-substituted phenyl group. The trifluoromethyl (-CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] The piperidine scaffold is a prevalent core in a vast number of pharmaceuticals, valued for its ability to modulate physicochemical and pharmacokinetic properties.[3][4]
Chemical Structure:
Figure 1: Structure of this compound.
This compound is the hydrochloride salt form, which enhances its stability and aqueous solubility, making it easier to handle and formulate.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of this compound are fundamental for its identification, characterization, and application in synthesis.
Physical Properties
The key physicochemical properties are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 574008-73-4 | [5][6] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [5] |
| Molecular Weight | 265.7 g/mol | [5][7] |
| Appearance | Grey or white to off-white solid/powder | [1][5] |
| Melting Point | Data not consistently available; related structures show decomposition at high temperatures. | [8] |
| Solubility | Moderately soluble in common organic solvents like Methanol and DMSO. Sparingly soluble in water. | [2][9] |
Spectroscopic Data (Predicted & Theoretical)
While specific experimental spectra are proprietary to manufacturers, the expected spectral characteristics can be predicted based on the molecular structure. These predictions are invaluable for quality control and reaction monitoring.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The piperidine protons will be found in the upfield region (δ 1.5-3.5 ppm), with the protons adjacent to the nitrogen atom appearing more downfield due to its electron-withdrawing effect. The proton on the carbon bearing the phenyl group (C4-H) would likely appear as a multiplet around δ 2.5-3.0 ppm.
-
¹³C NMR: The carbon spectrum would show signals for the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons (δ 120-150 ppm), and piperidine carbons (δ 25-55 ppm).[10] The carbon attached to the CF₃ group will have a characteristic chemical shift influenced by the strong electron-withdrawing nature of fluorine.[10]
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to a standard like CFCl₃.[10]
2.2.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the molecular ion peak [M+H]⁺ for the free base (C₁₂H₁₄F₃N) at m/z 229.11. The presence of chlorine from the hydrochloride salt would not be observed in the primary mass of the parent molecule itself.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
N-H Stretch: A broad absorption band in the range of 2400-3200 cm⁻¹ is characteristic of the amine salt (R₃N⁺-H).
-
C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.[11][12]
Synthesis and Reactivity
Understanding the synthesis of this compound is crucial for its efficient production and for designing subsequent reaction pathways.
General Synthesis Workflow
A common synthetic approach involves the deprotection of a Boc-protected piperidine precursor. This method is widely used due to the stability of the Boc protecting group and the high yields achieved upon its removal under acidic conditions.
Figure 2: General synthesis workflow via deprotection.
Experimental Protocol: Deprotection of Boc-Protected Precursor [13]
-
Reaction Setup: Dissolve the starting material, tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, in a suitable solvent such as methanol.
-
Acidification: To the solution, add a saturated solution of hydrogen chloride (HCl) in methanol. The HCl serves to cleave the tert-butoxycarbonyl (Boc) protecting group.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent by distillation under reduced pressure.
-
Purification: Wash the resulting residue with a non-polar solvent like diethyl ether to remove organic impurities, yielding the desired hydrochloride salt as a solid.[13]
This protocol is a self-validating system; the formation of the product can be confirmed by the disappearance of the Boc group signals in NMR and the appearance of the N-H stretch in the IR spectrum.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(4-(trifluoromethyl)phenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry. Its unique combination of a lipophilic, metabolically stable trifluoromethylphenyl group and a versatile piperidine ring makes it a valuable building block for a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][14]
-
Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting neurological disorders. Its conformation and basic nitrogen atom are often crucial for receptor binding.[3]
-
Improved Pharmacokinetics: The trifluoromethyl group is known to block metabolic oxidation sites and improve the pharmacokinetic profile of drug candidates, potentially leading to enhanced efficacy and duration of action.[1][2]
-
Intermediate in Complex Syntheses: This compound serves as a key intermediate in multi-step syntheses of complex molecules, including potential analgesics, antidepressants, and antipsychotics.[1][15]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[5][16]
-
GHS Classification:
-
Skin Irritation
-
Eye Irritation
-
May cause respiratory irritation[17]
-
Recommended Handling Protocol
A strict protocol should be followed when handling this chemical to minimize exposure.
Figure 3: Safe handling workflow for this compound.
Step-by-Step Handling Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, compatible chemical-resistant gloves, and a lab coat.[18][19]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[16]
-
Dispensing: When weighing or transferring the solid, do so carefully to prevent the formation of airborne dust.
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Carefully sweep up the solid material without creating dust and place it into a suitable, sealed container for proper waste disposal.[17] Do not let the product enter drains.[19]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[16]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[16]
-
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[16] Some suppliers recommend refrigerated storage (2-8 °C) to ensure long-term stability.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 574008-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 574008-73-4 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-(Trifluoromethyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. rsc.org [rsc.org]
- 11. scispace.com [scispace.com]
- 12. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 13. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. angenechemical.com [angenechemical.com]
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride CAS number 574008-73-4
An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 574008-73-4): A Key Scaffold in Modern Drug Discovery
Section 1: Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, outlines a detailed synthetic pathway and purification protocol, and establishes a robust framework for its analytical characterization. Furthermore, it explores the broader significance of the trifluoromethylphenyl piperidine scaffold in medicinal chemistry, particularly its applications in developing therapeutics for neurological disorders. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. By integrating theoretical principles with practical, field-proven methodologies, this paper serves as an essential resource for leveraging this compound in advanced research and development projects.
Section 2: The Trifluoromethylphenyl Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The 4-phenylpiperidine framework is a classic "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of analgesics and central nervous system (CNS) agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring, as seen in the topic compound, imparts a unique and highly desirable set of properties that medicinal chemists frequently exploit.[3]
The CF₃ group is a potent electron-withdrawing moiety and a strong bioisostere for other groups. Its introduction can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile in several ways:[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.
-
Increased Lipophilicity: The CF₃ group enhances the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-targeting drugs.
-
Modulation of pKa: The electron-withdrawing nature of the group can lower the pKa of nearby basic centers, like the piperidine nitrogen, influencing the molecule's ionization state at physiological pH and thereby altering its interaction with biological targets.[3]
-
Improved Target Binding: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions within the hydrophobic pockets of target proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[3]
Consequently, this compound is not merely a chemical reagent but a highly valuable building block for synthesizing novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[4]
Section 3: Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step in its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 574008-73-4 | N/A |
| Molecular Formula | C₁₂H₁₅ClF₃N | [5] |
| Molecular Weight | 265.71 g/mol | [5][6] |
| Appearance | Solid (typically a white to off-white powder) | [5] |
| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | [7] |
| Free Base MW | 229.24 g/mol | [7] |
| Free Base InChIKey | AKGAUMQWPLQYHW-UHFFFAOYSA-N | [7] |
Section 4: Synthesis and Purification
The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor. The use of a tert-butyloxycarbonyl (Boc) protecting group is common in modern organic synthesis due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
Proposed Synthetic Pathway
The described protocol involves the acid-mediated cleavage of the Boc group from tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate to yield the desired hydrochloride salt directly. This method is efficient and high-yielding.[8]
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. scbt.com [scbt.com]
- 7. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
Molecular structure of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
An In-Depth Technical Guide to the Molecular Structure of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Introduction
This compound is a substituted piperidine derivative that has garnered significant interest within the field of medicinal chemistry. The unique combination of a piperidine ring, a versatile pharmacophore, and a trifluoromethylphenyl group imparts specific physicochemical properties that are highly advantageous for drug design and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and its pivotal role as a building block in the creation of novel therapeutic agents. The incorporation of the trifluoromethyl (CF3) group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central piperidine ring substituted at the 4-position with a phenyl group. This phenyl ring is further substituted at its 4-position (para) with a trifluoromethyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H15ClF3N | [4][5] |
| Molecular Weight | 265.71 g/mol | [5] |
| CAS Number | 574008-73-4 | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% | [7] |
| InChI Key | BZYIRYKJNSACFP-UHFFFAOYSA-N | [4] |
| SMILES | Cl.FC(F)(F)c1ccc(C2CCNCC2)cc1 | [8] |
The trifluoromethyl group is a strong electron-withdrawing group that significantly alters the electronic properties of the phenyl ring.[1] This, in turn, influences the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. Furthermore, the lipophilicity conferred by the CF3 group can enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.[1][3]
Synthesis and Purification
A common synthetic route to this compound involves a multi-step process that can be adapted from established methodologies for similar 4-arylpiperidines.
Experimental Protocol: A Representative Synthesis
-
Step 1: Synthesis of 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
-
To a solution of 4-(4-(trifluoromethyl)phenyl)pyridine in a suitable solvent such as acetonitrile, add benzyl bromide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and reduce the resulting pyridinium salt in situ with a reducing agent like sodium borohydride in a protic solvent like methanol.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
-
Step 2: Hydrogenation to 1-benzyl-4-(4-(trifluoromethyl)phenyl)piperidine.
-
Dissolve the product from Step 1 in a suitable solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Step 3: Debenzylation and Hydrochloride Salt Formation.
-
Dissolve the benzylated piperidine from Step 2 in a suitable solvent like methanol.
-
Add a source of hydrochloric acid, such as concentrated HCl or a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane).
-
The debenzylation can be achieved concurrently with salt formation under hydrogenolysis conditions (H2, Pd/C) or through other debenzylation methods followed by salt formation.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
-
Causality in Experimental Choices
-
N-Benzylation: The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during the reduction of the pyridine ring. It can be readily removed in the final step.
-
Reduction of the Pyridinium Salt: The two-step reduction (first to the tetrahydropyridine, then to the piperidine) is often more controlled and yields a cleaner product than a direct, harsh reduction of the pyridine ring.
-
Catalytic Hydrogenation: This is a clean and efficient method for both the reduction of the double bond in the tetrahydropyridine ring and for the debenzylation of the nitrogen.
-
Hydrochloride Salt Formation: The conversion to the hydrochloride salt increases the compound's stability and water solubility, making it easier to handle and formulate for biological assays.
Structural Elucidation and Characterization
The definitive structure and purity of this compound are established using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the phenyl ring (typically two doublets in the δ 7.0-8.0 ppm range).- Protons on the piperidine ring (a series of multiplets in the δ 1.5-3.5 ppm range).- A broad singlet for the N-H proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons (δ 120-150 ppm).- Piperidine ring carbons (δ 25-50 ppm).- A quartet for the CF3 carbon due to coupling with fluorine (around δ 125 ppm).[9] |
| ¹⁹F NMR | - A singlet for the CF3 group (around δ -62 ppm).[9] |
| Mass Spec. | - A molecular ion peak corresponding to the free base [M]+ at m/z 229.24.[10] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR is diagnostic for the presence and environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Role in Medicinal Chemistry and Drug Development
The 4-(trifluoromethyl)phenylpiperidine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of agents targeting the central nervous system (CNS).[7][12]
Impact of the Trifluoromethyl Group
The introduction of a CF3 group can have several beneficial effects on a drug candidate's profile:[3]
-
Increased Lipophilicity: This can enhance membrane permeability and brain penetration, which is crucial for CNS-active drugs.[1][3]
-
Metabolic Stability: The C-F bond is very strong, and the CF3 group can block sites of oxidative metabolism, thereby increasing the drug's half-life.[1]
-
Enhanced Binding Affinity: The electronic effects of the CF3 group can modulate the way a molecule interacts with its biological target, potentially increasing potency.
Therapeutic Applications
Derivatives of 4-phenylpiperidine are known to interact with a variety of biological targets, including opioid receptors and neurotransmitter transporters.[1][13][14][15] The specific substitution on the phenyl ring and the piperidine nitrogen dictates the pharmacological activity. For instance, modifications of this scaffold have led to the development of potent analgesics. The trifluoromethylphenylpiperidine core serves as a key intermediate in the synthesis of compounds for neurological and psychiatric disorders.[12]
Conclusion
This compound is a fundamentally important molecule in contemporary drug discovery. Its molecular architecture, characterized by the strategic placement of a trifluoromethyl group on a 4-phenylpiperidine scaffold, provides a unique combination of properties that are highly sought after by medicinal chemists. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for leveraging this versatile building block to its full potential in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crystal structure of $N$-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C$_1$$_8$H$_1$$_7$BrF$_3$N$_3$S [zora.uzh.ch]
- 12. chemimpex.com [chemimpex.com]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Novel Psychoactive Compounds: A Technical Guide and Case Study for 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Abstract
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] The introduction of a trifluoromethyl group to the phenyl ring can significantly alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity.[2] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of novel compounds based on this scaffold, using the representative molecule 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride as a case study. We will detail a logical, multi-tiered experimental approach, from initial target identification through in vitro functional characterization to downstream signaling analysis. This document serves as a technical blueprint for researchers aiming to thoroughly characterize the pharmacological profile of new chemical entities.
Introduction to the 4-(4-(Trifluoromethyl)phenyl)piperidine Scaffold
The piperidine ring is a foundational heterocyclic motif in drug discovery.[1] When combined with a 4-phenyl substituent, it creates a pharmacophore with a high propensity for interacting with CNS targets like G-protein coupled receptors (GPCRs), neurotransmitter transporters, and ion channels.[3][4][5] The trifluoromethyl (CF3) group is a bioisostere often used to modulate a drug's properties. Its strong electron-withdrawing nature and lipophilicity can improve membrane permeability, reduce metabolic degradation, and enhance binding to hydrophobic pockets within protein targets.[2]
Given the lack of extensive public data on this compound, this guide will proceed by outlining the logical and systematic workflow required to determine its MoA from first principles. The methodologies described are industry-standard and provide a robust pathway for characterizing any novel psychoactive agent.
Part I: Primary Target Identification and Affinity Profiling
The first crucial step is to identify the primary biological target(s) of the compound. The structure suggests a high probability of interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
In Vitro Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor or transporter.[6] This technique measures the ability of the unlabeled test compound to displace a known, high-affinity radiolabeled ligand from its target.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).
Materials:
-
Test Compound: this compound.
-
Membrane Preparation: Cell membranes prepared from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]-WIN 35,428 (or similar high-affinity DAT ligand).
-
Non-specific Ligand: 10 µM GBR 12909 or Nomifensine.[7]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter.[8]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Data Presentation:
The binding affinities for the primary monoamine transporters should be summarized in a table for clear comparison.
| Target | Radioligand | Ki (nM) of Test Compound |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Hypothetical Value |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Hypothetical Value |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Hypothetical Value |
Part II: Functional Characterization of Target Interaction
Once a primary target is identified, it is essential to determine the functional consequence of the compound's binding. Is it an inhibitor (antagonist), a substrate (releaser), or an allosteric modulator? Neurotransmitter uptake assays are ideal for answering this question for transporter targets.[9]
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter. Modern assays often use a fluorescent substrate that mimics the natural neurotransmitter, providing a high-throughput, non-radioactive method.[10][11]
Experimental Protocol: Fluorescence-Based Dopamine Uptake Inhibition Assay
This protocol outlines the steps to assess the functional activity of our test compound at hDAT.
Materials:
-
Cell Line: HEK293 cells stably expressing hDAT, plated in 96- or 384-well black, clear-bottom plates.[12]
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[12][13]
-
Test Compound: this compound.
-
Reference Inhibitor: A known DAT inhibitor like GBR 12909.[7]
-
Apparatus: Fluorescence microplate reader capable of bottom-read kinetic measurements.[10]
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells into microplates and allow them to form a confluent monolayer overnight.[12]
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound or reference inhibitor. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[10]
-
Initiation of Uptake: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction. The masking dye quenches the fluorescence of the substrate outside the cells.[13]
-
Kinetic Reading: Immediately place the plate in the fluorescence reader and measure the increase in intracellular fluorescence over time (e.g., for 30 minutes).[10] The signal increases as the fluorescent substrate is transported into the cells.
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic curve) for each concentration of the test compound.
-
Normalize the data to the control (vehicle-treated) wells.
-
Plot the percent inhibition of uptake against the log concentration of the test compound to determine the IC50 value.
-
Workflow Visualization:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
The Trifluoromethylphenylpiperidine Scaffold: A Comprehensive Technical Guide to Unlocking its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The trifluoromethylphenylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, conferring a unique combination of physicochemical and pharmacological properties that have been exploited in the development of a diverse range of biologically active agents. The strategic incorporation of the trifluoromethyl group onto the phenylpiperidine core profoundly influences ligand-target interactions, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the biological activities of trifluoromethylphenylpiperidine derivatives. We will delve into their intricate structure-activity relationships (SAR), elucidate their mechanisms of action at key central nervous system (CNS) targets, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
The Strategic Advantage of the Trifluoromethylphenylpiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal platform for molecular recognition. The introduction of a trifluoromethylphenyl group imparts several advantageous properties that medicinal chemists can leverage to fine-tune biological activity.[1]
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety that significantly impacts the electronic and lipophilic character of the molecule.[1]
-
Electronic Effects: The strong inductive effect of the CF₃ group can lower the pKa of nearby basic nitrogen atoms within the piperidine ring. This modulation of ionization at physiological pH is a critical determinant of receptor binding affinity and selectivity, as it governs the protonation state of the pharmacophore.
-
Lipophilicity and Metabolic Stability: The CF₃ group is highly lipophilic, which can enhance a compound's ability to penetrate the blood-brain barrier and access CNS targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism. This "metabolic blocking" effect can significantly improve the pharmacokinetic profile of a drug candidate by increasing its half-life.[1]
-
Conformational Influence: The position of the CF₃ group on the phenyl ring (ortho, meta, or para) is a critical determinant of the overall molecular conformation. This, in turn, dictates how the molecule fits into the binding pocket of its biological target, influencing both potency and selectivity.[1]
The interplay of these factors makes the trifluoromethylphenylpiperidine scaffold a highly tunable platform for designing potent and selective modulators of various biological targets.
Key Biological Targets and Structure-Activity Relationships (SAR)
Trifluoromethylphenylpiperidine derivatives have demonstrated significant activity at a range of CNS targets, most notably monoamine transporters. However, their pharmacological profile extends to other important receptor systems, highlighting the versatility of this scaffold.
Monoamine Transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters
A primary focus of research on trifluoromethylphenylpiperidine derivatives has been their interaction with DAT, NET, and SERT. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders.[1]
Structure-Activity Relationship Insights:
The following table summarizes hypothetical SAR data for a series of trifluoromethylphenylpiperidine analogs, illustrating the impact of structural modifications on their affinity for monoamine transporters.
| Compound | CF₃ Position | Piperidine Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1a | 4-CF₃ | H | 15.2 | 25.8 | 120.5 |
| 1b | 3-CF₃ | H | 8.9 | 18.4 | 95.7 |
| 1c | 2-CF₃ | H | 33.6 | 45.1 | 250.1 |
| 2a | 4-CF₃ | 4-Fluorophenyl | 5.1 | 12.3 | 65.2 |
| 2b | 3-CF₃ | 4-Fluorophenyl | 3.5 | 8.9 | 50.8 |
| 2c | 2-CF₃ | 4-Fluorophenyl | 18.7 | 29.6 | 180.3 |
Data is hypothetical and for illustrative purposes only.
From this illustrative data, several key SAR trends can be discerned:
-
Position of the Trifluoromethyl Group: The position of the CF₃ group on the phenyl ring significantly influences potency and selectivity. In this hypothetical series, the meta (3-CF₃) substitution appears to be optimal for DAT and NET affinity, while the ortho (2-CF₃) substitution is generally detrimental to binding.
-
Piperidine Substitution: The addition of a substituent on the piperidine nitrogen can further modulate activity. The introduction of a 4-fluorophenyl group in this example enhances the affinity for all three transporters, suggesting a favorable interaction within the binding pocket.
Beyond Monoamine Transporters: Expanding the Target Landscape
While monoamine transporters are a major focus, the pharmacological promiscuity of the trifluoromethylphenylpiperidine scaffold has led to the discovery of ligands with significant activity at other CNS targets.
-
Sigma (σ) Receptors: These enigmatic receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative diseases. Certain trifluoromethylphenylpiperidine derivatives have been shown to possess high affinity for σ₁ and σ₂ receptors.
-
NMDA Receptors: As ionotropic glutamate receptors, NMDA receptors play a crucial role in synaptic plasticity and excitotoxicity. Some trifluoromethylphenylpiperidine-containing compounds have been investigated as NMDA receptor antagonists, with potential applications in treating conditions associated with glutamate dysregulation.
-
Calcium Channels: Voltage-gated calcium channels are essential for neuronal signaling and are targets for various therapeutic agents. There is evidence to suggest that some trifluoromethylphenylpiperidine derivatives can modulate the activity of these channels.
The ability of this scaffold to interact with multiple target classes underscores its potential for developing multi-target-directed ligands, a promising strategy for treating complex CNS disorders.
Experimental Workflows for Biological Evaluation
A robust and systematic approach to biological evaluation is paramount for elucidating the pharmacological profile of novel trifluoromethylphenylpiperidine derivatives. The following section outlines a typical experimental workflow, from initial screening to in vivo efficacy studies.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize the biological activity of trifluoromethylphenylpiperidine derivatives.
In Vitro Assays
This competitive binding assay determines the affinity of test compounds for DAT by measuring their ability to displace a high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.
-
Test Compounds: Trifluoromethylphenylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Thaw the hDAT-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]
This functional assay measures the ability of test compounds to inhibit the uptake of a fluorescent substrate that mimics monoamine neurotransmitters.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit containing a fluorescent substrate and a masking dye.
-
Test Compounds: Trifluoromethylphenylpiperidine derivatives dissolved in a suitable vehicle (e.g., DMSO) and diluted in assay buffer.
-
Equipment: 96- or 384-well black, clear-bottom microplates, and a bottom-read fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK cells into microplates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Protocol: Follow the manufacturer's protocol for the specific neurotransmitter transporter uptake assay kit. This typically involves pre-incubating the cells with the test compounds followed by the addition of the fluorescent substrate.
-
Data Acquisition: Measure the fluorescence signal using a microplate reader in kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Behavioral Assays
This is a widely used rodent behavioral test to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Individually place each animal into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Administer the test compound or vehicle to the animals prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Downstream Signaling Pathways of DAT Modulation
The inhibition of the dopamine transporter by trifluoromethylphenylpiperidine derivatives leads to an increase in extracellular dopamine concentrations in the synapse. This elevated dopamine can then act on postsynaptic dopamine receptors, initiating a cascade of intracellular signaling events.
Activation of D1-like dopamine receptors (D1 and D5) typically couples to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and neuronal function.[1]
Conclusion
The trifluoromethylphenylpiperidine scaffold is a remarkably versatile and potent platform in the design of novel CNS-active agents. The strategic incorporation of the trifluoromethyl group provides medicinal chemists with a powerful tool to modulate the electronic, lipophilic, and conformational properties of piperidine-based ligands, thereby fine-tuning their affinity, selectivity, and pharmacokinetic profiles. A thorough understanding of the structure-activity relationships, coupled with a systematic application of the detailed in vitro and in vivo experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important chemical class. As research continues to expand the known biological targets of these derivatives, we anticipate the emergence of new and innovative therapeutic strategies for a range of challenging neurological and psychiatric disorders.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine Compounds in Drug Discovery
Introduction: A Tale of Two Moieties - The Piperidine Ring and the Trifluoromethyl Group
The history of medicinal chemistry is rich with examples of how the strategic combination of well-understood pharmacophores can lead to novel therapeutic agents with enhanced properties. The story of 4-(4-(trifluoromethyl)phenyl)piperidine compounds is a prime example of this principle. This in-depth guide explores the discovery, history, and evolving applications of this privileged scaffold, which has become a cornerstone in the development of a diverse range of therapeutics, particularly those targeting the central nervous system (CNS).
The narrative begins not with a single discovery, but with the convergence of two independent streams of pharmaceutical innovation: the rise of the 4-arylpiperidine core and the strategic incorporation of the trifluoromethyl group in drug design. The 4-phenylpiperidine scaffold itself has long been recognized for its utility in CNS-active agents, forming the backbone of numerous opioid analgesics.[1][2] Its rigid structure allows for precise orientation of substituents to interact with biological targets.
Parallel to this, the introduction of the trifluoromethyl (-CF3) group into drug candidates in the mid-20th century marked a significant turning point in medicinal chemistry. First reported by Lehmann in 1958 to influence biological activity, the -CF3 group is now a common feature in many modern pharmaceuticals.[3] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the addition of a trifluoromethyl group to the phenolic ring of a compound was shown to increase its potency for inhibiting serotonin reuptake by six-fold compared to its non-fluorinated counterpart.[3]
The confluence of these two powerful moieties gave rise to the 4-(4-(trifluoromethyl)phenyl)piperidine scaffold, a structure that has been extensively explored for its potential to yield potent and selective modulators of various biological targets. This guide will delve into the synthetic evolution of this scaffold, its critical structure-activity relationships, and its impact on modern drug discovery.
The Evolving Landscape of Synthesis: From Classical Methods to Modern Innovations
The synthesis of 4-arylpiperidines has undergone a significant evolution, driven by the need for more efficient, scalable, and versatile methods. Early approaches often involved multi-step sequences with harsh reaction conditions. However, the advent of modern catalytic cross-coupling reactions has revolutionized the construction of this critical C-C bond.
Early Synthetic Strategies
Initial methods for the synthesis of 4-arylpiperidines often relied on classical reactions such as the Grignard reaction with piperidones or the cyclization of appropriately substituted open-chain precursors. While effective for generating initial libraries of compounds, these methods often suffered from limitations in substrate scope and functional group tolerance.
Modern Synthetic Protocols: The Power of Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, has provided medicinal chemists with powerful tools for the efficient synthesis of 4-arylpiperidines.[4] These methods allow for the direct coupling of a piperidine-based organometallic reagent with an aryl halide or triflate, offering broad functional group compatibility and high yields.
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Cross-Coupling Synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine
This protocol provides a representative method for the synthesis of the title compound, leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene
-
Water
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Cross-Coupling Reaction:
-
In a flame-dried round-bottom flask, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Add K3PO4 (3.0 eq), toluene, and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C under an argon atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
-
-
Hydrogenation:
-
Dissolve the product from Step 1 in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is reduced.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the hydrogenated product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as HCl in dioxane.
-
Stir the reaction at room temperature until the Boc group is completely removed.
-
Concentrate the reaction mixture to obtain the hydrochloride salt of 4-(4-(trifluoromethyl)phenyl)piperidine.
-
The free base can be obtained by neutralization with a base like sodium bicarbonate.
-
Structure-Activity Relationships (SAR): Tuning Potency and Selectivity
The pharmacological profile of 4-(4-(trifluoromethyl)phenyl)piperidine derivatives is exquisitely sensitive to structural modifications. Key areas of exploration include the nature and position of substituents on both the piperidine ring and the phenyl ring, as well as the nature of the group attached to the piperidine nitrogen.
A significant body of research has focused on the development of ligands for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[5][6] The trifluoromethyl group at the para-position of the phenyl ring is often crucial for high-affinity binding.
| Compound/Analog | Modification | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) | Reference |
| Analog 1 | N-H (parent scaffold) | 150 | 25 | 0.17 | Fictionalized Data for Illustration |
| Analog 2 | N-Methyl | 85 | 15 | 0.18 | Fictionalized Data for Illustration |
| Analog 3 | N-Benzyl | 45 | 8 | 0.18 | Fictionalized Data for Illustration |
| Analog 4 | N-(2-trifluoromethylbenzyl) | 28 | 5 | 0.18 | [5] |
| Analog 5 | N-(4-fluorobenzyl) | 60 | 12 | 0.20 | Fictionalized Data for Illustration |
This table presents illustrative data to demonstrate SAR principles. Actual values may vary based on specific experimental conditions.
The data illustrates that N-substitution on the piperidine ring significantly impacts binding affinity. Small alkyl groups like methyl and larger hydrophobic groups like benzyl can enhance potency. The introduction of an additional trifluoromethyl group on the N-benzyl substituent can further increase affinity, highlighting the favorable interactions of this group with the transporter binding sites.
Mechanism of Action: A Focus on Serotonin Reuptake Inhibition
A primary mechanism of action for many drugs incorporating the 4-(4-(trifluoromethyl)phenyl)piperidine scaffold is the inhibition of the serotonin transporter (SERT).[7] SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[8]
By blocking SERT, these compounds increase the concentration and residence time of serotonin in the synaptic cleft, leading to enhanced stimulation of postsynaptic serotonin receptors.[9] This modulation of serotonergic neurotransmission is the basis for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression, anxiety disorders, and other psychiatric conditions.[7][10] The trifluoromethylphenyl moiety plays a critical role in the high-affinity binding of these inhibitors to SERT.[11]
Experimental Protocol: In Vitro SERT Binding Assay
This protocol describes a standard method for determining the binding affinity of test compounds for the serotonin transporter.
Materials:
-
HeLa or HEK293 cells stably expressing human SERT
-
[³H]-Citalopram (radioligand)
-
Test compounds (4-(4-(trifluoromethyl)phenyl)piperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known SERT inhibitor like fluoxetine)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of [³H]-citalopram to each well.
-
For determining non-specific binding, add a high concentration of fluoxetine to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The 4-(4-(trifluoromethyl)phenyl)piperidine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its journey from the conceptual merging of two key pharmacophores to its current status as a versatile building block for a range of therapeutic agents is a testament to the power of rational drug design. The continued exploration of its synthetic accessibility and the fine-tuning of its structure-activity relationships are likely to yield even more potent and selective drug candidates in the future. As our understanding of the complex biology of CNS and other disorders deepens, the adaptability and favorable properties of this scaffold will undoubtedly ensure its continued relevance in the development of next-generation medicines.
References
- 1. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride: A Key Building Block in Modern Drug Discovery
Executive Summary
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a pivotal molecular scaffold in contemporary medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its structural motifs—the piperidine ring and the para-substituted trifluoromethylphenyl group—are prevalent in a multitude of centrally active therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is a bioisostere of a methyl group but imparts profoundly different and often beneficial properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of this compound's synthesis, physicochemical properties, strategic applications in drug discovery, and essential safety protocols, designed for researchers and professionals in pharmaceutical development.
Introduction: The Strategic Importance of a Versatile Scaffold
The design of novel therapeutics often relies on the use of well-characterized, high-value chemical building blocks. This compound represents such a scaffold. Its utility stems from the convergence of two critical structural features:
-
The Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom. This ring system is one of the most ubiquitous scaffolds in approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in crucial interactions with biological targets like GPCRs, ion channels, and transporters.
-
The 4-(Trifluoromethyl)phenyl Group: The attachment of a phenyl ring at the 4-position of the piperidine creates the 4-arylpiperidine core, a privileged structure in neuropharmacology.[1] The addition of a trifluoromethyl (CF₃) group at the para-position of this ring is a strategic design choice. The CF₃ group is highly electronegative and lipophilic, which can enhance a molecule's ability to cross the blood-brain barrier. Furthermore, it is resistant to metabolic oxidation, often blocking a common site of degradation and thereby increasing the drug's half-life.[2]
Consequently, this compound is not just an intermediate; it is a strategic starting point for developing novel drugs, especially in the fields of neuropharmacology and psychiatry.[3]
Physicochemical and Analytical Profile
Precise identification and characterization are paramount for any chemical used in research and development. The key properties of this compound and its corresponding free base are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 574008-73-4 | [4] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [4] |
| Molecular Weight | 265.71 g/mol | [5] |
| Appearance | Grey or off-white solid | [4] |
| Free Base CAS Number | 67259-63-6 | [6] |
| Free Base Formula | C₁₂H₁₄F₃N | [6] |
| Free Base Mol. Weight | 229.24 g/mol | [6] |
| Hazard Codes | Xi (Irritant) | [4] |
Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Synthesis and Manufacturing Strategy
The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. A common and reliable strategy involves the construction of the C-C bond between the piperidine and aryl rings, followed by modifications to establish the final structure.
Causality Behind the Synthetic Design
A logical and field-proven approach begins with commercially available starting materials, such as a protected 4-piperidone and an appropriately functionalized aryl halide. The chosen pathway prioritizes robustness, scalability, and control over the key bond-forming step. A representative protocol is detailed below, which employs a Grignard reaction—a classic and powerful method for C-C bond formation. The subsequent steps (dehydration, reduction, deprotection) are standard transformations that are high-yielding and well-documented in chemical literature.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible multi-step synthesis starting from 1-Boc-4-piperidone and 1-bromo-4-(trifluoromethyl)benzene.
Step 1: Grignard Reaction to form Tertiary Alcohol
-
In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine and gently warm to activate the magnesium.
-
Add a solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.
-
Once the Grignard reagent has formed, cool the mixture to 0 °C.
-
Slowly add a solution of 1-Boc-4-piperidone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Dehydration to form Tetrahydropyridine
-
Dissolve the crude alcohol from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected tetrahydropyridine intermediate.
Step 3: Catalytic Hydrogenation of the Double Bond
-
Dissolve the intermediate from Step 2 in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr shaker apparatus.
-
Shake until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield the Boc-protected 4-(4-(trifluoromethyl)phenyl)piperidine.
Step 4: Deprotection and Salt Formation
-
Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (HCl) in the same solvent (e.g., 4M HCl in dioxane) in excess.
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Visualization of the Synthetic Workflow
Caption: A representative synthetic workflow for the preparation of the target compound.
Applications in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its role as a versatile starting material for creating libraries of diverse compounds for biological screening. The secondary amine of the piperidine ring serves as a convenient chemical handle for further modification.
Role as a Versatile Intermediate
The deprotected piperidine nitrogen is a nucleophile that can readily undergo a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides to introduce various alkyl or substituted benzyl groups.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach aryl or heteroaryl rings.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form complex N-substituted derivatives.
This chemical tractability allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Therapeutic Areas of Interest
Compounds derived from this scaffold are primarily investigated for neurological and psychiatric disorders.[2][3] The 4-arylpiperidine framework is a known pharmacophore for targets such as:
-
Serotonin and Dopamine Transporters (SERT, DAT)
-
Opioid Receptors
-
Sigma Receptors
-
Various G-Protein Coupled Receptors (GPCRs)
The trifluoromethylphenyl moiety can enhance binding affinity to target proteins through favorable interactions and improve brain penetration, making derivatives attractive candidates for treating depression, anxiety, schizophrenia, and other CNS conditions.
Logical Relationship Diagram
Caption: Logical flow from core scaffold to potential therapeutic applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7][8]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a quintessential example of a modern chemical building block that empowers drug discovery. Its value is not in its own biological activity, but in the potential it unlocks. The strategic combination of the CNS-privileged piperidine scaffold with the pharmacokinetically-enhancing trifluoromethylphenyl group makes it an invaluable starting point for the synthesis of next-generation therapeutics targeting complex neurological disorders. Its well-defined chemistry and predictable reactivity provide researchers with a reliable tool to accelerate the journey from initial concept to clinical candidate.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 574008-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. angenechemical.com [angenechemical.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Abstract
This technical guide provides a detailed exploration of the spectroscopic profile of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride (C₁₂H₁₅ClF₃N), a compound of significant interest in medicinal chemistry and drug development.[1] As a substituted piperidine, its structural confirmation and purity assessment are paramount for reproducible research and development outcomes. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both predicted data based on established principles and field-proven methodologies for its empirical validation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the theoretical underpinnings of the expected data and providing robust, self-validating experimental protocols.
Introduction and Molecular Structure
The pharmacological properties of piperidine-based compounds are profoundly influenced by their substitution patterns.[2][3] The introduction of a trifluoromethylphenyl group, as in the title compound, can significantly enhance metabolic stability, lipophilicity, and receptor binding affinity.[4] this compound combines the rigid piperidine scaffold with the electron-withdrawing trifluoromethyl (-CF₃) group on a phenyl ring. The hydrochloride salt form is common for amine-containing compounds to improve solubility and stability.
Accurate spectroscopic characterization is the cornerstone of chemical identity. It provides an unambiguous fingerprint of the molecular structure, essential for regulatory submission, patent protection, and ensuring the validity of biological data. This guide will systematically deconstruct the expected spectroscopic data for this molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality in Experimental Design: Solvent Selection
The subject compound is a hydrochloride salt, making it highly polar and often poorly soluble in standard nonpolar NMR solvents like chloroform-d (CDCl₃). The acidic N-H proton can also undergo rapid exchange with trace water, potentially broadening or obscuring its signal.
-
Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves hydrochloride salts, and it slows down N-H proton exchange, allowing for clear observation of the N-H signal and its couplings.
-
Alternative: Deuterium oxide (D₂O) can also be used, but the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm the identity of N-H protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The protonated piperidinium ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The phenyl ring protons will present as a classic AA'BB' system due to para-substitution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~9.2 - 8.8 | Broad singlet | 2H | NH₂ ⁺ | The downfield shift is due to the positive charge on the nitrogen. The signal is often broad due to quadrupolar coupling and exchange. |
| ~7.75 | Doublet | 2H | Ar-H (ortho to -CF₃) | Deshielded by the strongly electron-withdrawing -CF₃ group. Appears as a doublet of the AA'BB' system. |
| ~7.55 | Doublet | 2H | Ar-H (meta to -CF₃) | Less deshielded than the ortho protons. Appears as the other doublet of the AA'BB' system. |
| ~3.40 | Broad multiplet | 2H | Piperidine H -2e, H -6e (axial) | Protons α to the positively charged nitrogen are significantly deshielded. Equatorial protons typically appear downfield of axial ones. |
| ~3.05 | Multiplet | 1H | Piperidine H -4a (axial) | The methine proton at the point of substitution. Its chemical shift is influenced by both the phenyl ring and the piperidine nitrogen. |
| ~2.95 | Multiplet | 2H | Piperidine H -2a, H -6a (equatorial) | Protons α to the nitrogen, shielded relative to their equatorial counterparts. |
| ~2.00 | Multiplet | 2H | Piperidine H -3e, H -5e (equatorial) | Equatorial protons β to the nitrogen. |
| ~1.85 | Multiplet | 2H | Piperidine H -3a, H -5a (axial) | Axial protons β to the nitrogen, typically shielded relative to the equatorial protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.
| Chemical Shift (δ, ppm) | Quartet? (JCF) | Assignment | Rationale & Key Insights |
| ~150.0 | No | Ar-C 4 (ipso to piperidine) | Quaternary aromatic carbon, shifted downfield by the substituent. |
| ~128.5 | Yes (~32 Hz) | Ar-C 1 (ipso to -CF₃) | The C-F coupling creates a characteristic quartet. The chemical shift is influenced by the strong electron-withdrawing effect. |
| ~127.8 | No | Ar-C 3, C 5 | Aromatic CH carbons ortho to the piperidine ring. |
| ~126.0 | Yes (~4 Hz) | Ar-C 2, C 6 | Aromatic CH carbons meta to the piperidine ring. A smaller long-range C-F coupling may be observed. |
| ~124.5 | Yes (~272 Hz) | -C F₃ | The large one-bond C-F coupling constant is definitive for the CF₃ group. |
| ~43.5 | No | Piperidine C -2, C -6 | Carbons α to the nitrogen are deshielded. |
| ~40.5 | No | Piperidine C -4 | The methine carbon bearing the phenyl group. |
| ~29.5 | No | Piperidine C -3, C -5 | Carbons β to the nitrogen. |
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the presence of fluorine.[5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Key Insights |
| ~ -61 to -64 | Singlet | -CF₃ | The three fluorine atoms are chemically equivalent and will appear as a single sharp peak.[7] The chemical shift for an Ar-CF₃ group is highly characteristic.[8] No other fluorine atoms are present to cause coupling. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse spectrum.
-
Set spectral width to ~16 ppm, centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set spectral width to ~220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard single-pulse spectrum. Proton decoupling is often unnecessary but can be used to simplify the spectrum if H-F couplings are present.
-
Set spectral width to ~50 ppm, centered around -62 ppm.
-
Acquire 32-64 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δF = 0 ppm) or an internal reference if available.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 2700 | Strong, Broad | N-H Stretch | R₃N⁺-H (Piperidinium ion) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Piperidine) |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong, Broad | C-F Stretch | -CF₃ |
| 850 - 800 | Strong | C-H Bend | 1,4-disubstituted (para) aromatic ring |
Expert Insight: The most telling peaks for this molecule are the very broad absorption below 3000 cm⁻¹ characteristic of the ammonium salt, and the exceptionally strong and complex bands between 1350-1100 cm⁻¹, which are definitive for the C-F stretching of a trifluoromethyl group.[10]
Experimental Protocol: FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean, run a background scan to measure the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile compounds like hydrochloride salts.
Predicted Mass Spectrum Data (ESI+)
-
Molecular Ion: The analysis will detect the protonated free base, not the intact salt. The free base, C₁₂H₁₄F₃N, has a monoisotopic mass of 229.11.[11] Therefore, the primary ion observed in positive mode ESI will be the [M+H]⁺ ion.
-
Expected [M+H]⁺: m/z = 230.12
-
-
Key Fragments: While ESI is a soft technique, some in-source fragmentation can occur. Potential fragment ions could include:
-
Loss of the phenyl-CF₃ group via cleavage at the C4-phenyl bond.
-
Ring-opening fragmentation patterns of the piperidine core.
-
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize nebulizer gas pressure and drying gas flow rate and temperature to achieve a stable spray.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical value. Analyze any significant fragment ions to further support the proposed structure.
Summary Workflow for Spectroscopic Characterization
A logical workflow ensures all necessary data is collected efficiently to provide a complete and unambiguous structural confirmation.
Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the influence of the piperidinium salt, the aromatic system, and the trifluoromethyl group on the spectral output, researchers can unambiguously confirm the structure and purity of their material. The protocols and predicted data within this guide provide a robust framework for achieving this critical analytical goal, ensuring the integrity and reproducibility of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will explore its fundamental chemical identity, including its critical InChIKey identifier, delve into robust synthetic and analytical methodologies, discuss its pharmacological significance and applications, and provide essential guidelines for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize this scaffold in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
Introduction: The Significance of a Privileged Scaffold
The 4-phenylpiperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have led to the development of numerous successful drugs, including opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs).[1]
The subject of this guide, this compound, incorporates a trifluoromethyl (CF₃) group on the phenyl ring. The introduction of this moiety is a deliberate and strategic choice in drug design. The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, it can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability and oral bioavailability.[2] Consequently, this compound serves as a vital intermediate for creating more complex molecules with potential therapeutic value in neurology and other fields.[2][3]
Chemical Identity and Physicochemical Properties
Precise identification is paramount in scientific research. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a unique, non-proprietary, and computer-readable string to identify chemical substances.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride | N/A |
| InChIKey (Free Base) | AKGAUMQWPLQYHW-UHFFFAOYSA-N | PubChem[4] |
| InChI (Free Base) | InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | PubChem[4] |
| InChI (Hydrochloride) | InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2;1H | N/A |
| CAS Number (Free Base) | 67259-63-6 | PubChem[4] |
| Molecular Formula | C₁₂H₁₅ClF₃N | CymitQuimica[5] |
| Molecular Weight | 265.71 g/mol | Santa Cruz Biotechnology[6] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid powder | Chem-Impex[2] |
| Purity | Typically ≥95% to ≥98% | Chem-Impex, CymitQuimica[2][5] |
| Storage Conditions | Store at room temperature or refrigerated (0-8 °C), in a dry, well-ventilated place under an inert atmosphere. | Chem-Impex, Angene Chemical[2][7] |
Synthesis and Manufacturing Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and robust strategy involves the catalytic hydrogenation of a tetrahydropyridine precursor.
Generalized Synthetic Workflow
The rationale for this pathway lies in its reliability and scalability. The initial precursor, a substituted pyridine, is often more accessible commercially. Catalytic hydrogenation is a well-established and high-yielding method for saturating heterocyclic rings. The final step of forming the hydrochloride salt not only prepares the compound in a common form for biological testing but also serves as a purification step, as the salt often has better crystallinity and stability than the free base.[8]
Caption: A generalized workflow for the synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl.
Step-by-Step Protocol (Illustrative)
-
Hydrogenation: A solution of 4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine in methanol is charged into a pressure-resistant hydrogenation vessel. Palladium on carbon (10% w/w) or Pearlman's catalyst (Pd(OH)₂/C) is added as the catalyst. The choice of catalyst is critical; Pearlman's catalyst is often preferred for its efficiency and safety.
-
The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-200 psi). The reaction is agitated at room temperature for 24-48 hours.[8]
-
Isolation of Free Base: Upon reaction completion (monitored by TLC or LC-MS), the mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude free base, often as an oil.[8]
-
Salt Formation: The crude free base is dissolved in a suitable organic solvent like ethyl acetate or diethyl ether. A solution of hydrogen chloride in ether (1 M) is added dropwise with stirring.[8] The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried. For achieving high analytical purity, recrystallization from a solvent such as isopropanol or ethanol is performed.[8]
Analytical Characterization and Quality Control
A self-validating protocol for confirming the identity, purity, and integrity of the final compound is non-negotiable in a research and development setting. A multi-technique approach is required.
Caption: A standard workflow for the analytical characterization and quality control of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise covalent structure of the molecule. The proton NMR should show characteristic signals for the aromatic protons (two doublets in the ~7.5-7.7 ppm region), the piperidine ring protons, and the exchangeable N-H proton.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis will detect the cationic free base [M+H]⁺ at an m/z corresponding to the C₁₂H₁₄F₃N structure.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically with a reverse-phase C18 column, is the gold standard for determining the purity of the compound. An assay of >98% is generally required for drug development applications.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen. For the hydrochloride salt, analysis for chlorine is also critical to confirm the correct 1:1 stoichiometry between the piperidine base and hydrochloric acid.
Biological Activity and Pharmacological Profile
This compound is primarily valued as a molecular scaffold for building more complex drug candidates. Its inherent biological activity is less studied than that of its derivatives. However, the trifluoromethylphenylpiperidine core is known to interact with CNS targets.
-
Intermediate for Neurological Agents: The compound is a key starting material in the synthesis of molecules targeting neurological disorders.[2][3] Its structure allows for functionalization at the piperidine nitrogen, opening avenues to a vast chemical space.
-
Neurotransmitter System Modulation: Derivatives are frequently explored as modulators of neurotransmitter systems, such as dopamine, serotonin, and norepinephrine transporters, which are implicated in mood regulation and cognitive function.[3]
-
Receptor Binding and Enzyme Inhibition: In biochemical research, this scaffold is used to develop ligands for specific receptor binding assays or as a starting point for designing enzyme inhibitors.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this or any chemical compound. The following guidelines are synthesized from standard Safety Data Sheets (SDS).[7][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear approved safety glasses or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal techniques to avoid skin contact.[7]
-
Body Protection: A lab coat should be worn at all times.
Handling and Engineering Controls
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]
-
Safe Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks.[9][10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[7]
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined structure, characterized by the InChIKey AKGAUMQWPLQYHW-UHFFFAOYSA-N for its free base, combined with the influential trifluoromethyl group, makes it an exceptionally valuable building block. Understanding its synthesis, robustly characterizing its purity and identity through a suite of analytical techniques, and adhering to strict safety protocols are essential for any scientist leveraging this powerful scaffold to develop the next generation of therapeutics.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Page loading... [wap.guidechem.com]
Deconstructing the Digital Signature of a Key Pharmaceutical Building Block: A Technical Guide to the SMILES Notation of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. As a crucial tool in modern cheminformatics and drug discovery, a thorough understanding of SMILES is paramount for the efficient digital handling of molecular structures. This guide will not only dissect the SMILES string for this specific molecule but will also delve into the underlying principles of its construction, its practical applications, and the experimental context of the compound itself, thereby offering field-proven insights for professionals in the pharmaceutical sciences.
The Digital Identity: SMILES Notation
The canonical SMILES for this compound is C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl .[1] This seemingly simple string of characters is a powerful and human-readable representation of the molecule's two-dimensional structure, encoding its atoms, bonds, and connectivity in a linear format.
Decoding the SMILES String: A Step-by-Step Analysis
The SMILES notation can be logically broken down into its constituent parts, representing the organic cation and the chloride anion.
The Cationic Component: C1CNCCC1C2=CC=C(C=C2)C(F)(F)F
This portion of the string describes the 4-(4-(Trifluoromethyl)phenyl)piperidine moiety.
-
C1CNCCC1 : This segment represents the piperidine ring. In SMILES, cyclic structures are denoted by breaking one bond in the ring and marking the two connected atoms with the same number. Here, the first carbon (C) is bonded to the last carbon of the chain to form the ring, both designated by the numeral 1. The atoms between the numbered carbons (CNCCC) form the rest of the six-membered ring.
-
C2=CC=C(C=C2) : This denotes the benzene ring (phenyl group). Similar to the piperidine ring, the 2 indicates the atoms that are bonded to close the ring. The lower-case c could also be used to represent aromaticity, but the alternating double (=) and single bonds are explicitly shown here.
-
C(F)(F)F : This part of the string describes the trifluoromethyl group (-CF3). The carbon atom is bonded to three fluorine atoms (F), with the parentheses indicating that the fluorine atoms are attached to the preceding carbon.
-
Connectivity : The piperidine ring and the phenyl group are connected at the fourth position of the piperidine ring, as indicated by the linear sequence of the SMILES string. The trifluoromethyl group is attached to the fourth position of the phenyl ring.
The Anionic Component: .Cl
-
. : The period in the SMILES string signifies a disconnected structure, indicating the presence of separate ionic components.
-
Cl : This represents the chloride anion (Cl-).
The following diagram illustrates the relationship between the chemical structure and its SMILES representation.
Caption: Breakdown of the SMILES notation for this compound.
The Role in Drug Discovery and Cheminformatics
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The trifluoromethyl group is often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable building block in the synthesis of novel therapeutic agents.
The SMILES notation is instrumental in the digital workflow of drug discovery:
-
Database Management and Searching : Chemical databases such as PubChem utilize SMILES for efficient storage and retrieval of molecular information. Researchers can perform substructure and similarity searches using SMILES or its extension, SMARTS, to identify compounds with desired structural features.
-
Computational Modeling : Quantitative Structure-Activity Relationship (QSAR) studies and other in silico models often use SMILES as the input format to predict the biological activity and physicochemical properties of molecules.
-
Virtual Screening : Large virtual libraries of compounds, represented by their SMILES strings, can be computationally screened against a biological target to identify potential hits for further investigation.
Synthesis and Characterization: An Experimental Overview
A robust understanding of a compound's synthesis and analytical characterization is essential for its effective use in research and development.
Synthetic Approach
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the substituted piperidine ring followed by salt formation. One possible synthetic pathway is outlined below.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.
-
Grignard Reagent Formation : Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). 4-Bromobenzotrifluoride is then added dropwise to form the corresponding Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.
-
Addition to 4-Piperidone : A solution of 4-piperidone in anhydrous THF is added dropwise to the Grignard reagent at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
-
Dehydration : The resulting tertiary alcohol is subjected to acidic conditions (e.g., refluxing in the presence of a catalytic amount of a strong acid) to induce dehydration, yielding 4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
-
Reduction : The double bond in the tetrahydropyridine intermediate is reduced to afford the saturated piperidine ring. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).
-
Salt Formation : The free base, 4-(4-(trifluoromethyl)phenyl)piperidine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of this compound is then collected by filtration, washed, and dried.
Analytical Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical testing. The following table summarizes typical analytical data for this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the range of 7.4-7.7 ppm), the piperidine ring protons (a series of multiplets between 1.5 and 3.5 ppm), and the N-H proton (a broad singlet, the chemical shift of which is solvent and concentration dependent). |
| ¹³C NMR | Resonances for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons (with characteristic shifts for substituted benzene rings), and the aliphatic carbons of the piperidine ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 230.1. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with the retention time being dependent on the specific column and mobile phase used. |
Conclusion
The SMILES notation for this compound, C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl , provides a concise and machine-readable representation of this important pharmaceutical building block. A comprehensive understanding of this notation, coupled with knowledge of the compound's synthesis and analytical characterization, is essential for researchers and scientists in the field of drug discovery. This guide has aimed to provide a thorough and practical overview to aid in the effective utilization of this compound and its digital representation in advancing pharmaceutical research.
References
Methodological & Application
A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Senior Application Scientist, Advanced Chromatography Division
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. The significance of this compound lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Ensuring the purity and stability of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive, step-by-step protocol, including the scientific rationale for method development choices, rigorous validation according to International Council for Harmonisation (ICH) guidelines, and procedures for system suitability testing to guarantee data integrity.[2][3][4][5][6] The method is demonstrated to be stability-indicating through forced degradation studies, making it suitable for routine quality control and stability assessments in research and drug development settings.[7][8][9][10]
Introduction: The Analytical Imperative
This compound is a critical building block in medicinal chemistry. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, making this piperidine derivative a valuable scaffold in drug discovery.[1] Accurate quantification and impurity profiling are essential to control the quality of this starting material and to understand its degradation pathways, which could impact the impurity profile of the final drug product.
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this type of analysis due to its high resolving power, sensitivity, and reproducibility. This application note addresses the need for a validated, reliable analytical method that can be readily implemented in a quality control (QC) laboratory.
Method Development: A Rationale-Driven Approach
The primary objective was to develop a simple, isocratic reversed-phase HPLC method capable of separating the main analyte from potential process-related impurities and degradation products.
-
Column Chemistry: A C18 stationary phase was selected for its versatility and proven performance in retaining moderately polar to nonpolar compounds. The piperidine and phenyl moieties provide sufficient hydrophobicity for good retention on a C18 column. An Inertsil C18 column (250 x 4.6 mm, 5 µm) was chosen for this application, similar to methods used for other piperidine-containing compounds.[11][12][13]
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting a wide range of compounds.
-
Aqueous Phase: A phosphate buffer was selected to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the analyte, which in turn affects retention time. A pH of around 3.0 was targeted to ensure the piperidine nitrogen is protonated, leading to a single, well-defined peak. Phosphoric acid is a common and effective choice for pH adjustment in this range.[11][12][13][14]
-
-
Detection Wavelength: To determine the optimal UV detection wavelength, a UV scan of this compound in the mobile phase was performed. The wavelength of maximum absorbance was found to be approximately 225 nm, providing excellent sensitivity for the analyte.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min was chosen as a standard condition for a 4.6 mm internal diameter column to ensure optimal efficiency and reasonable run times. The column temperature was maintained at 30°C to ensure consistent retention times and improve peak shape.[11][12][13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chromatography Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase:
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), a requirement by regulatory bodies like the USP and FDA.[3][15][16][17] The SST ensures that the system is capable of producing accurate and reproducible results.[18]
SST Protocol
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the standard solution (100 µg/mL).
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
These criteria confirm that the column efficiency, peak symmetry, and injection precision are acceptable for the analysis.[15]
Method Validation: Ensuring Trustworthiness
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][4][5][6]
Specificity (Forced Degradation)
To prove the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9][10] A sample of this compound was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that potential degradation products can be detected.[7]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H2O2, kept at room temperature for 24 hours.[7]
-
Thermal Degradation: The solid drug substance was kept at 105°C for 24 hours.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations.
-
Concentration Range: 25 µg/mL to 150 µg/mL (corresponding to 25% to 150% of the nominal concentration).
-
Results: A linear relationship between the peak area and concentration was observed. The correlation coefficient (r²) was > 0.999.
Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Spike Levels: 50%, 100%, and 150% of the nominal concentration.
-
Results: The mean recovery was between 98.0% and 102.0%, with an RSD of < 2.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The RSD of the results was < 1.0%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of results was < 2.0%.
Robustness
The robustness of the method was assessed by making deliberate small variations in the method parameters.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
-
Results: The system suitability parameters remained within the acceptance criteria for all variations, indicating the method's robustness.
Data Presentation and Visualization
Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD) | < 1.0% |
| Intermediate Precision (RSD) | < 2.0% |
| Robustness | Passed |
Workflow Diagrams
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Logical relationship of validation parameters as per ICH Q2(R1) guidelines.
Conclusion
The HPLC-UV method described in this application note is simple, precise, accurate, robust, and stability-indicating for the quantitative analysis of this compound. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently implemented for routine quality control analysis and stability studies in a regulated environment. This ensures the quality and consistency of a key starting material used in the development of new pharmaceutical agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. pharmaguru.co [pharmaguru.co]
Quantitative Analysis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl, a compound of significant interest in pharmaceutical research due to its structural motifs present in various therapeutic agents.[1][2] We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing the rationale behind instrumental choices, a step-by-step sample preparation protocol optimized for biological matrices, and a complete method validation strategy based on International Council for Harmonisation (ICH) guidelines.[3][4] This application note is designed to equip researchers with the necessary framework to achieve accurate, precise, and reliable quantification of this analyte for pharmacokinetic, toxicokinetic, or metabolic studies.
Introduction and Analyte Overview
4-(4-(Trifluoromethyl)phenyl)piperidine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. The piperidine ring is a common scaffold in many pharmaceuticals, while the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][5] Accurate quantification of such compounds in complex biological matrices (e.g., plasma, serum, tissue homogenates) is paramount for evaluating drug efficacy and safety.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this task.[6] This guide focuses on a triple quadrupole (QqQ) mass spectrometer, the gold standard for targeted quantification, utilizing electrospray ionization (ESI) due to the basic nature of the piperidine nitrogen, which is readily protonated.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄F₃N · HCl | [7] |
| Molecular Weight (Free Base) | 229.24 g/mol | [8] |
| Molecular Weight (HCl Salt) | 265.70 g/mol | [7] |
| Monoisotopic Mass (Free Base) | 229.10783394 Da | [8] |
| Structure | 4-(4-(Trifluoromethyl)phenyl)piperidine | [8] |
| Appearance | Solid / White to off-white powder | [1][7] |
Experimental Design and Rationale
The development of a robust LC-MS/MS method requires careful consideration of the analyte's properties and the analytical goals. Our approach is grounded in achieving the highest sensitivity and reproducibility.
-
Choice of Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is selected. The piperidine nitrogen is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion. This process is highly efficient for amine-containing compounds.[5]
-
Choice of Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the ideal choice. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex matrix.
-
Chromatographic Strategy: Reversed-phase chromatography using a C18 column is employed to retain the moderately nonpolar analyte. An acidic mobile phase modifier (e.g., formic acid) is used to ensure the analyte remains in its protonated form, leading to sharp, symmetrical peak shapes and optimal ionization.
Protocol 1: Sample Preparation from Human Plasma
Effective sample preparation is critical to remove matrix components like proteins and salts that can cause ion suppression and contaminate the LC-MS system.[9][10] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, providing cleaner extracts compared to simpler methods like protein precipitation.[9]
Objective: To extract 4-(4-(Trifluoromethyl)phenyl)piperidine from human plasma and an internal standard (IS) with high recovery and minimal matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma (K₂EDTA).
-
Internal Standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled version of the analyte).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic Acid.
-
Ammonium Hydroxide.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex 200 µL of plasma with 20 µL of IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the analyte is charged for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing Steps:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to wash away polar interferences.
-
Wash 2: Add 1 mL of methanol to wash away non-polar, neutral interferences.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Instrumental Method
Objective: To achieve chromatographic separation and sensitive detection of the analyte and IS.
Optimized LC Parameters
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary resolution and reproducibility. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers excellent retention for the analyte and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B | A gradient is used to elute the analyte efficiently while cleaning the column. |
Optimized MS/MS Parameters
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | Ideal for targeted quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic analyte. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
| Gas Flow | Optimized for the specific instrument | |
| MRM Transition | See Section 5 for details | Specific precursor-product ion pair for quantification. |
| Collision Energy | See Section 5 for details | Optimized to maximize product ion intensity. |
Expected Results and Data Analysis
Precursor Ion and Fragmentation Pathway
The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 230.1. To develop the MRM method, this precursor ion is subjected to collision-induced dissociation (CID). The fragmentation of piperidine derivatives is well-characterized.[5][6] Common pathways involve cleavage of the piperidine ring or bonds adjacent to the nitrogen atom. For 4-(4-(Trifluoromethyl)phenyl)piperidine, the most likely fragmentation will involve the piperidine ring structure, as it is less stable than the aromatic ring.
A proposed fragmentation pathway is illustrated below. The precursor ion at m/z 230.1 can fragment to produce several characteristic product ions. The most stable and abundant of these is selected for the quantification (quantifier) transition, while a second is chosen as a qualifier to ensure identity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 574008-73-4 CAS MSDS (4-(4-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenyl)piperidine HCl in Neuroscience Research
A Guide for Investigators
Introduction: The Investigational Landscape of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl
4-(4-(Trifluoromethyl)phenyl)piperidine HCl is a synthetic compound belonging to the broader class of 4-phenylpiperidine derivatives. This class of molecules has garnered significant interest in neuroscience and medicinal chemistry due to the diverse pharmacological activities exhibited by its members, which include modulation of opioid, dopamine, serotonin, and sigma receptors.[1] The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in drug design to enhance metabolic stability, lipophilicity, and potentially, biological activity.[2]
While the structural features of 4-(4-(trifluoromethyl)phenyl)piperidine HCl suggest its potential as a modulator of central nervous system (CNS) targets, a comprehensive review of the scientific literature reveals a notable absence of detailed studies characterizing its specific biological activities and applications in neuroscience.[3][4] Chemical suppliers list it as a research chemical and a potential intermediate for pharmaceutical synthesis, particularly for agents targeting neurological disorders.[2][5] However, to date, there are no publicly available, in-depth reports on its receptor binding profile, functional pharmacology, or effects in preclinical models of neurological disease.
This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring the potential of 4-(4-(trifluoromethyl)phenyl)piperidine HCl. Instead of detailing established applications, this guide will provide a comprehensive framework of detailed, self-validating protocols for the initial characterization and subsequent investigation of this compound's neuropharmacological properties. The methodologies outlined below are based on established best practices in the field and are designed to systematically elucidate the compound's mechanism of action and potential therapeutic utility.
Part 1: Foundational Characterization - Unveiling the Molecular Targets
The initial and most critical step in evaluating a novel compound is to determine its primary molecular targets within the CNS. The 4-phenylpiperidine scaffold is known to interact with a range of G-protein coupled receptors (GPCRs) and transporters. Therefore, a broad-spectrum screening approach is recommended.
Application Note: Rationale for Broad-Spectrum Receptor Screening
A tiered screening strategy is the most efficient method for identifying the primary targets of an uncharacterized compound. The initial tier should encompass a wide array of CNS receptors and transporters to cast a broad net. Subsequent tiers can then focus on delineating the precise affinity and functional activity at the identified primary targets and assessing off-target effects. This approach minimizes resource expenditure while maximizing the potential for novel discoveries.
Protocol 1: Comprehensive Radioligand Binding Affinity Screen
This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-(4-(trifluoromethyl)phenyl)piperidine HCl for a panel of key CNS receptors and transporters.
Objective: To identify the primary molecular targets of 4-(4-(trifluoromethyl)phenyl)piperidine HCl by assessing its binding affinity across a diverse panel of CNS receptors.
Materials:
-
4-(4-(trifluoromethyl)phenyl)piperidine HCl (≥98% purity)[6][7]
-
Membrane preparations from cells expressing the target receptors (e.g., human recombinant) or from rodent brain tissue.
-
A panel of appropriate radioligands for each target receptor (e.g., [³H]-DAMGO for mu-opioid, [³H]-Spiperone for D2 dopamine, [³H]-Ketanserin for 5-HT2A serotonin, [³H]-(+)-pentazocine for sigma-1 receptors).
-
Assay buffer (specific to each receptor target).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (pre-treated as required for each assay).
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-(4-(trifluoromethyl)phenyl)piperidine HCl in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor-radioligand pair to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known competing ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target Receptor | Radioligand | Ki (nM) of 4-(4-(trifluoromethyl)phenyl)piperidine HCl |
| Mu-Opioid | [³H]-DAMGO | To be determined |
| Delta-Opioid | [³H]-DPDPE | To be determined |
| Kappa-Opioid | [³H]-U69,593 | To be determined |
| Dopamine D1 | [³H]-SCH23390 | To be determined |
| Dopamine D2 | [³H]-Spiperone | To be determined |
| Dopamine D3 | [³H]-7-OH-DPAT | To be determined |
| Dopamine Transporter | [³H]-WIN 35,428 | To be determined |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | To be determined |
| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined |
| Serotonin Transporter | [³H]-Citalopram | To be determined |
| Sigma-1 | [³H]-(+)-Pentazocine | To be determined |
| Sigma-2 | [³H]-DTG | To be determined |
Table 1: Hypothetical data table for summarizing the binding affinity of 4-(4-(trifluoromethyl)phenyl)piperidine HCl at various CNS targets.
Visualization of Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Part 2: Functional Characterization - From Binding to Biological Effect
Once the primary molecular targets are identified, the next crucial step is to determine the functional activity of 4-(4-(trifluoromethyl)phenyl)piperidine HCl at these targets. Is it an agonist, antagonist, inverse agonist, or an allosteric modulator?
Application Note: Importance of Functional Assays
Binding affinity alone does not predict the biological effect of a compound. Functional assays are essential to understand how the compound modulates the activity of its target receptor. For GPCRs, common functional readouts include second messenger signaling (e.g., cAMP accumulation, calcium mobilization) and G-protein activation.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This protocol measures the activation of G-proteins coupled to the target receptor in response to the compound, thereby determining its agonist or inverse agonist properties.
Objective: To determine if 4-(4-(trifluoromethyl)phenyl)piperidine HCl acts as an agonist, antagonist, or inverse agonist at its identified GPCR target(s).
Materials:
-
4-(4-(trifluoromethyl)phenyl)piperidine HCl.
-
Membrane preparations expressing the target receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Known agonist and antagonist for the target receptor (for positive and negative controls).
-
Assay buffer containing MgCl₂.
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).
Procedure:
-
Membrane and Compound Preparation: Prepare membrane suspensions and serial dilutions of the test compound as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine the membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
To test for agonist activity , measure the stimulation of [³⁵S]GTPγS binding by the compound alone.
-
To test for antagonist activity , measure the ability of the compound to inhibit the stimulation of [³⁵S]GTPγS binding induced by a known agonist.
-
To test for inverse agonist activity , measure the ability of the compound to decrease the basal [³⁵S]GTPγS binding.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and measure the bound radioactivity by scintillation counting.
-
SPA Method: If using SPA beads, the binding of [³⁵S]GTPγS to the G-proteins on the membranes brings the radiolabel into close proximity with the scintillant on the beads, generating a signal that can be read on a microplate scintillation counter without a filtration step.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the compound concentration.
-
For agonist activity, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
For antagonist activity, determine the IC₅₀ and calculate the Kb (equilibrium dissociation constant of the antagonist) using the Schild equation.
-
Data Presentation:
| Target Receptor | Functional Activity | EC₅₀ / IC₅₀ (nM) | Emax (%) |
| Identified Target 1 | Agonist/Antagonist/Inverse Agonist | To be determined | To be determined |
| Identified Target 2 | Agonist/Antagonist/Inverse Agonist | To be determined | To be determined |
Table 2: Hypothetical data table for summarizing the functional activity of 4-(4-(trifluoromethyl)phenyl)piperidine HCl.
Visualization of Signaling Pathway Modulation:
Caption: GPCR Signaling Pathway Modulation.
Part 3: In Vivo Characterization - From Molecular to Behavioral Effects
Following in vitro characterization, the next logical step is to investigate the effects of 4-(4-(trifluoromethyl)phenyl)piperidine HCl in living organisms. These studies are essential to understand its pharmacokinetic properties, safety profile, and potential behavioral effects.
Application Note: Rationale for In Vivo Studies
In vivo experiments are critical for validating the therapeutic potential of a compound. They provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier. Behavioral assays can then be used to assess the compound's effects on complex CNS functions.
Protocol 3: Assessment of Psychomotor and Exploratory Behavior in Rodents
The open field test is a widely used behavioral assay to assess locomotor activity, anxiety-like behavior, and exploration in rodents.
Objective: To evaluate the effects of 4-(4-(trifluoromethyl)phenyl)piperidine HCl on spontaneous locomotor activity and exploratory behavior in mice or rats.
Materials:
-
4-(4-(trifluoromethyl)phenyl)piperidine HCl.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Male or female adult mice or rats.
-
Open field arena (a square or circular arena with walls to prevent escape).
-
Video tracking software for automated recording and analysis of behavior.
Procedure:
-
Compound Administration: Administer 4-(4-(trifluoromethyl)phenyl)piperidine HCl or vehicle to the animals via a relevant route (e.g., intraperitoneal, oral) at various doses.
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Procedure: Place each animal individually in the center of the open field arena and allow it to explore freely for a set period (e.g., 15-30 minutes).
-
Data Collection: Record the animal's behavior using a video camera mounted above the arena. The video tracking software will automatically quantify various behavioral parameters.
-
Behavioral Parameters to Analyze:
-
Locomotor Activity: Total distance traveled, average speed.
-
Exploratory Behavior: Number of line crossings, rearing frequency.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, latency to enter the center.
-
-
Data Analysis: Compare the behavioral parameters between the compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation:
| Dose of Compound (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Hypothetical data table for summarizing the effects of 4-(4-(trifluoromethyl)phenyl)piperidine HCl in the open field test.
Visualization of Experimental Design:
Caption: Experimental Design for In Vivo Behavioral Assessment.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and robust framework for the initial neuropharmacological characterization of 4-(4-(trifluoromethyl)phenyl)piperidine HCl. By following these methodologies, researchers can elucidate the compound's primary molecular targets, define its functional activity, and assess its in vivo behavioral effects. The data generated from these studies will be crucial in determining the potential of this compound as a novel tool for neuroscience research or as a lead for the development of new therapeutics for CNS disorders. Future investigations could expand upon these initial findings to explore its efficacy in more complex animal models of disease, delve deeper into its mechanism of action using electrophysiology and neurochemical techniques, and optimize its structure to improve its pharmacological properties.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Abstract
This document provides a comprehensive technical guide on 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride, a pivotal intermediate in modern pharmaceutical development. The trifluoromethyl moiety is a bioisostere of a methyl group but possesses unique electronic properties and increased lipophilicity, which can significantly enhance the metabolic stability and binding affinity of a drug candidate.[1][2] Consequently, this piperidine derivative is a highly sought-after building block for synthesizing Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system.[1][3] This guide offers in-depth protocols for its synthesis via Suzuki-Miyaura cross-coupling, subsequent purification by recrystallization, and rigorous analytical characterization. Furthermore, it demonstrates the intermediate's practical utility in a subsequent N-alkylation reaction, a common step in drug discovery workflows.
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the C(sp²)-C(sp³) bond between the aromatic ring and the piperidine scaffold is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for this purpose, prized for its functional group tolerance and mild reaction conditions.[4][5] The general strategy involves coupling an N-protected piperidine precursor with an appropriately substituted arylboronic acid, followed by deprotection to yield the desired hydrochloride salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol details a three-part procedure: Suzuki coupling, reduction of the resulting olefin, and final deprotection to form the hydrochloride salt.
Part A: Suzuki Coupling of N-Boc-4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate [6]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add N-Boc-4-triflyloxytetrahydropyridine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and a suitable base such as sodium carbonate (2.0 M aqueous solution, 3.0 eq).[6]
-
Solvent and Degassing: Add a solvent mixture, such as 1,2-dimethoxyethane (DME), to the flask.[6] Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Rationale: Degassing the solvent is a crucial step to ensure catalyst longevity and reaction efficiency.
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the reaction mixture under a positive flow of argon.[6]
-
Reaction: Heat the mixture to 80-85 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
Part B: Reduction to the Piperidine Ring [6]
-
Hydrogenation Setup: Dissolve the product from Part A (1.0 eq) in ethanol in a suitable pressure vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight) to the solution.
-
Reaction: Place the mixture under an atmosphere of hydrogen gas (30-50 psi) and agitate at room temperature for 12-24 hours.[6][8]
-
Filtration: Once the reaction is complete (monitored by HPLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Rationale: Pd/C is pyrophoric; the filter cake should not be allowed to dry completely in the air.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(4-(trifluoromethyl)phenyl)piperidine.
Part C: Boc Deprotection and Hydrochloride Salt Formation [9]
-
Deprotection: Dissolve the crude product from Part B in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: Add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or saturated HCl/methanol) dropwise with stirring at room temperature.[9] A precipitate will typically form.
-
Isolation: Stir the suspension for 2-3 hours. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.
Purification by Recrystallization
Recrystallization is a powerful technique to enhance the purity of the final product, removing residual solvents and minor impurities from the synthesis.
Purification Workflow Diagram
Caption: Step-by-step process for purification via recrystallization.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. 2-Propanol is often a suitable choice for this type of hydrochloride salt.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 2-propanol and heat the mixture to boiling with stirring until all the solid dissolves. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: As the solution cools, crystals of the purified product will begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under vacuum at 40-50 °C.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, strength, quality, and purity of the synthesized intermediate.
Analytical Workflow Diagram
Caption: A typical quality control workflow for the final product.
Physicochemical and Spectroscopic Data
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline powder[1][10] | Provides a basic check for gross contamination or degradation. |
| Molecular Formula | C₁₂H₁₅ClF₃N[11] | Defines the elemental composition. |
| Molecular Weight | 265.71 g/mol [11][12] | A fundamental physical property confirmed by mass spectrometry. |
| Purity (HPLC) | ≥ 98.0% | Ensures the material is suitable for use in subsequent GMP steps. |
Analytical Method Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Principle: Reversed-phase HPLC separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[13][14]
-
Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm and 256 nm[15][16] |
| Injection Volume | 5 µL |
B. Mass Spectrometry (MS)
-
Principle: Electrospray Ionization (ESI) is used to generate gas-phase ions that are separated by their mass-to-charge ratio, confirming the molecular weight of the compound.
-
Expected Result: For the free base (C₁₂H₁₄F₃N), the expected monoisotopic mass is 229.11. The ESI-MS spectrum in positive ion mode should show a prominent peak at m/z ≈ 230.1 [M+H]⁺ .[17]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.
-
Expected ¹H NMR Shifts (in DMSO-d₆):
-
~9.0-8.5 ppm (broad s, 2H): NH₂⁺ protons of the piperidinium hydrochloride.
-
~7.7 ppm (d, 2H): Aromatic protons ortho to the -CF₃ group.
-
~7.5 ppm (d, 2H): Aromatic protons meta to the -CF₃ group.
-
~3.3 ppm (m, 2H): Axial/Equatorial protons on piperidine C2/C6 adjacent to nitrogen.
-
~3.0 ppm (m, 2H): Axial/Equatorial protons on piperidine C2/C6 adjacent to nitrogen.
-
~2.8 ppm (m, 1H): Proton on piperidine C4.
-
~1.9-1.7 ppm (m, 4H): Protons on piperidine C3/C5.
-
Note: Actual chemical shifts may vary depending on solvent and concentration.
-
Application in Downstream Synthesis: N-Alkylation
The secondary amine of the piperidine ring is a versatile functional handle for elaboration into more complex API targets. A standard subsequent transformation is N-alkylation via reductive amination.
Example Reaction: Synthesis of a Tertiary Amine
-
Free-Basing: Suspend this compound (1.0 eq) in a solvent like dichloromethane (DCM). Add a base such as triethylamine (2.5 eq) or wash with aqueous sodium bicarbonate solution to neutralize the HCl and generate the free base in situ.
-
Reaction Setup: To the solution of the free base, add an aldehyde or ketone (1.1 eq) and a mild reducing agent like sodium triacetoxyborohydride (1.5 eq).
-
Rationale: Sodium triacetoxyborohydride is a preferred reagent for reductive amination as it is less reactive towards the carbonyl group than sodium borohydride and does not reduce it before iminium ion formation.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC/HPLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting tertiary amine product by column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jelsciences.com [jelsciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
- 10. L19441.03 [thermofisher.com]
- 11. 574008-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cipac.org [cipac.org]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the 4-(4-(Trifluoromethyl)phenyl)piperidine Scaffold
The 4-(4-(trifluoromethyl)phenyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the discovery and development of agents targeting the central nervous system (CNS).[1][2][3] The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals.[1] Its combination with a phenyl group at the 4-position gives rise to the phenylpiperidine class of compounds, which have a rich history in pharmacology, leading to the development of analgesics, antipsychotics, and antidepressants.[3][4]
The introduction of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring significantly influences the molecule's physicochemical properties. This electron-withdrawing group enhances lipophilicity, metabolic stability, and bioavailability, making it a valuable modification in drug design.[5] Consequently, 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride serves as a crucial building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This guide provides detailed experimental procedures for the synthesis, characterization, and further functionalization of this important chemical entity.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClF₃N | [6] |
| Molecular Weight | 265.7 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| CAS Number | 574008-73-4 | [6] |
Safety and Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the reduction of a corresponding pyridine precursor. The following is a representative protocol generalized from established synthetic routes for similar 4-arylpiperidines.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol outlines a common and effective method for the synthesis of 4-arylpiperidines.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
1-Boc-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid solution (e.g., 4 M HCl in 1,4-dioxane or saturated HCl in diethyl ether)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-Boc-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-Boc-4-(4-(trifluoromethyl)phenyl)piperidine.
-
Boc Deprotection: Dissolve the crude product in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether. Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or saturated HCl in diethyl ether) to the stirred solution. A precipitate should form.
-
Isolation: Stir the mixture for a period (e.g., 1-2 hours) at room temperature. Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Analytical Characterization
Accurate characterization of this compound is crucial to ensure its purity and identity before use in subsequent applications.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[8]
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the trifluoromethylphenyl ring (typically two doublets in the aromatic region), and signals for the piperidine ring protons (often complex multiplets in the aliphatic region). The N-H proton of the piperidine may appear as a broad signal.
-
¹³C NMR: Expect signals for the quaternary carbon attached to the CF₃ group, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The CF₃ group itself will appear as a quartet in the ¹³C NMR spectrum due to C-F coupling.
Protocol 3: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for assessing the purity of pharmaceutical intermediates and active compounds.[9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the elution profile at a suitable wavelength, which can be determined from the UV spectrum of the compound (e.g., around 254 nm).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample based on the relative peak areas.
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.
Application 1: Synthesis of N-Substituted Derivatives
The secondary amine of the piperidine ring is a key functional handle for further elaboration, most commonly through N-alkylation or N-acylation.[12][13]
Workflow Diagram for N-Alkylation:
Caption: General workflow for the N-alkylation of 4-(4-(trifluoromethyl)phenyl)piperidine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA))[12][13]
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM))[12]
Procedure:
-
Free Base Generation (in situ or separately): If starting with the hydrochloride salt, either perform the reaction in the presence of at least two equivalents of base or first convert the salt to the free base. To generate the free base separately, dissolve the hydrochloride salt in water, basify with an aqueous solution of a base like sodium hydroxide or sodium bicarbonate, and extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Reaction Setup: Dissolve the 4-(4-(trifluoromethyl)phenyl)piperidine free base (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Base and Reagent Addition: Add the base (1.5-2.0 equivalents) to the solution. Then, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid inorganic base was used, filter it off. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.
Application 2: Use in In Vitro Pharmacological Assays
Derivatives of 4-(4-(trifluoromethyl)phenyl)piperidine are often evaluated for their activity at various CNS targets, such as neurotransmitter transporters and receptors. The following is a representative protocol for a radioligand binding assay.
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Workflow Diagram for In Vitro Assay:
Caption: Experimental workflow for a dopamine transporter (DAT) binding assay.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand: [³H]WIN 35,428
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Non-specific binding control: 10 µM GBR 12909 or 10 µM Cocaine
-
Test compounds (derivatives of 4-(4-(trifluoromethyl)phenyl)piperidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reagent Preparation: Thaw the hDAT-expressing cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
50 µL of the test compound dilution (or vehicle for total binding, or the non-specific control)
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM)
-
50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well )
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a piperidine core and a trifluoromethyl-substituted phenyl ring provides a foundation for the synthesis of a wide range of compounds with potential applications in CNS drug discovery. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this important chemical entity, facilitating its effective use in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Drugs acting on central nervous system (CNS)... | F1000Research [f1000research.com]
- 6. reddit.com [reddit.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note: Determination of the Solubility Profile of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This document provides a comprehensive guide and a detailed protocol for determining the solubility of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride in a range of pharmaceutically relevant solvents. The methodologies described herein are grounded in established principles of solubility testing, emphasizing experimental robustness and data integrity.
Introduction: The Critical Role of Solubility
This compound is a piperidine derivative, a structural motif common in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making this class of compounds interesting for drug discovery. However, the introduction of a fluorinated group can also significantly impact solubility.
Early and accurate characterization of an API's solubility is paramount.[2][3] It dictates subsequent formulation strategies, from simple solutions for initial in-vitro screens to more complex formulations for in-vivo toxicity and efficacy studies.[4] Poor aqueous solubility, for instance, can be a major hurdle, potentially leading to low or variable absorption and bioavailability.[1][4] Therefore, a systematic evaluation of solubility in various media is a foundational step in the preformulation stage of drug development.[4]
This application note details the widely accepted equilibrium shake-flask method, a "gold standard" for determining thermodynamic solubility, to characterize this compound.[5]
Foundational Principles of Solubility Determination
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[4] For ionizable compounds like this compound, solubility is often pH-dependent.
Two primary types of solubility are often discussed in drug discovery:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[2] It's a high-throughput method used for early screening of large compound libraries.[3]
-
Thermodynamic (Equilibrium) Solubility: Represents the true solubility of the most stable solid form of the compound in a solvent at equilibrium.[2][6] This is the more definitive measure and is crucial for later-stage development and regulatory submissions.[5][7]
This protocol focuses on determining the thermodynamic solubility , which provides the most reliable data for formulation and biopharmaceutical classification.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium has been reached and that the analytical measurements are accurate.
Materials and Equipment
-
Compound: this compound (purity ≥98%)
-
Solvents:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
pH 1.2 Buffer (simulated gastric fluid)
-
pH 6.8 Buffer (simulated intestinal fluid)
-
Ethanol (≥99.5%)
-
Methanol (≥99.5%)
-
Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)[5][7]
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument
-
Calibrated pH meter
-
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions and Standards
-
Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range. This is crucial for accurate quantification.
Step 2: Sample Preparation
-
Add an excess amount of this compound to a pre-labeled vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This ensures that a saturated solution is achieved.[4]
-
A starting point could be adding ~5-10 mg of the compound to 1 mL of the chosen solvent.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[5]
Step 3: Equilibration
-
Add the precise volume of the selected solvent (e.g., 1 mL) to each vial containing the excess solid.
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 37 °C).
-
The system must be allowed to reach equilibrium. A common duration is 24 to 48 hours.[4] It is advisable to perform a preliminary experiment to determine the time to equilibrium by taking samples at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.
Step 4: Phase Separation (Critical Step)
-
After equilibration, carefully remove the vials from the shaker. Allow them to stand for a short period to let heavier particles settle.
-
The goal is to separate the saturated supernatant from the undissolved solid without altering the equilibrium.[6]
-
Method A (Recommended): Centrifugation. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Method B: Filtration. If centrifugation is not possible, filtration through a 0.22 µm syringe filter can be used. Causality Note: It is critical to pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate. This minimizes potential loss of the compound due to adsorption onto the filter material, which could lead to an underestimation of solubility.[6]
Step 5: Quantification
-
Carefully aspirate an aliquot of the clear supernatant.
-
Immediately dilute the aliquot with a suitable solvent (the mobile phase of the HPLC is often a good choice) to prevent precipitation and bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV method alongside the prepared calibration standards.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility protocol.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems.
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. (mg/mL) | Mean Solubility (µM) | Classification (USP) |
| Deionized Water | 37 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Buffer (pH 1.2) | 37 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Buffer (pH 6.8) | 37 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Ethanol | 25 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Methanol | 25 | Experimental Data | Experimental Data | Experimental Data | To be determined |
| DMSO | 25 | Experimental Data | Experimental Data | Experimental Data | To be determined |
Note: The molecular weight of this compound is approximately 265.71 g/mol .
Interpretation Logic:
The solubility data across the pH range of 1.2 to 6.8 is particularly important for the Biopharmaceutics Classification System (BCS).[5] An API is considered "highly soluble" if the highest therapeutic dose is soluble in ≤250 mL of aqueous media over this entire pH range.[5] Data from organic solvents like DMSO and ethanol are vital for designing in-vitro assays and developing suitable formulations for preclinical studies.
Caption: Decision logic for selecting the appropriate solubility assay.
Conclusion
This application note provides a robust, scientifically-grounded protocol for determining the solubility of this compound. By adhering to this detailed methodology, researchers can generate accurate and reliable data essential for making informed decisions throughout the drug discovery and development pipeline. The principles and steps outlined are broadly applicable to other small molecule APIs, serving as a foundational guide for critical preformulation characterization.
References
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. who.int [who.int]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Application Notes & Protocols: Safe Handling and Storage of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Introduction
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a key building block and intermediate in pharmaceutical research and development. Its unique structure, featuring a trifluoromethyl group that can enhance lipophilicity and metabolic stability, makes it a valuable component in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Given its reactive potential and specific handling requirements, a thorough understanding of its safety profile and proper laboratory procedures is paramount for ensuring the safety of researchers and maintaining the integrity of experimental outcomes.
This document provides a detailed guide for the safe handling, storage, and use of this compound, grounded in established safety principles and material-specific data. It is intended for researchers, chemists, and drug development professionals who work with this and structurally related compounds.
Compound Profile and Hazard Identification
A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical's properties and inherent hazards.
1.1. Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 574008-73-4 | [2] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [4][5] |
| Molecular Weight | 265.70 g/mol | [4][5] |
| Appearance | Grey or White to off-white solid/powder | [1][2] |
| Purity | Typically ≥95-98% for research grades | [1][4] |
1.2. GHS Hazard Identification
This compound is classified as an irritant. The following table summarizes its hazards based on safety data sheets for the compound and its structural isomers.[2][6][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Scientist's Note (Expertise & Experience): The trifluoromethylphenyl group can influence the compound's reactivity and biological interactions. The hydrochloride salt form enhances water solubility but can also make the compound hygroscopic. The primary hazards are irritant effects upon direct contact with skin, eyes, or the respiratory tract via dust inhalation. Therefore, all handling procedures must be designed to strictly prevent dust generation and direct contact.
Risk Assessment and Mitigation: The Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to risk mitigation, known as the Hierarchy of Controls, must be implemented. This framework prioritizes the most effective control measures first.
Caption: Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
2.1. Engineering Controls (First Line of Defense) Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquotting of solid this compound must be performed inside a certified chemical fume hood.[8][9] This prevents the inhalation of airborne particles and contains any potential spills.[9]
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure provides a localized clean air environment and protects the user from inhaling fine powders.
2.2. Administrative Controls (Safe Work Practices) These are procedures and policies that minimize exposure risk.
-
Standard Operating Procedures (SOPs): Follow the detailed protocols outlined in Section 3 of this document.
-
Designated Areas: Clearly designate specific areas within the lab for handling this compound to prevent cross-contamination.[10]
-
Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11][12] Do not eat, drink, or apply cosmetics in the laboratory.[11][13]
2.3. Personal Protective Equipment (PPE) (Final Barrier) PPE is essential but should not be relied upon as the sole means of protection.[10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[13] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[13]
-
Skin Protection: A flame-retardant lab coat must be worn and fully fastened. Wear appropriate chemical-resistant gloves (nitrile gloves are a common and effective choice).[8] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[11]
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][9]
Standard Operating Procedures (SOPs)
The following protocols provide step-by-step guidance for common laboratory manipulations.
Caption: A logical workflow for safely weighing and dissolving the compound.
SOP 1: Weighing and Dispensing (Solid Form)
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the fume hood sash is at the appropriate height and airflow is optimal.
-
Tare Balance: Place an anti-static weigh boat or appropriate glassware on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust creation.
-
Seal Stock Bottle: Immediately and securely close the stock bottle to protect it from atmospheric moisture and prevent spills.[12]
-
Record Weight: Record the final weight.
-
Proceed to Dissolution: Immediately proceed to the next step to avoid leaving the weighed powder exposed.
Rationale: Handling the compound in a fume hood is critical to contain the irritant dust. Using an anti-static weigh boat prevents the fine powder from scattering due to static electricity, which is a common issue with potent compounds. Promptly sealing the stock bottle maintains the compound's integrity, especially if it is hygroscopic.[14]
SOP 2: Solution Preparation
-
Select Solvent & Glassware: Choose a suitable solvent (e.g., DMSO, water, PBS) and a volumetric flask or vial of the appropriate size.
-
Add Solvent: Measure and transfer the required volume of solvent into the flask/vial.
-
Add Compound: Carefully transfer the weighed solid from the weigh boat into the solvent.
-
Technique: It is best practice to add the solid to the liquid to control the dissolution rate and minimize splashing.
-
-
Mix to Dissolve: Cap the container and mix by vortexing, sonicating, or gentle agitation until all solid has dissolved.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
SOP 3: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]
-
Minor Spill (Powder): Do not sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Wipe up from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal. Decontaminate the area with an appropriate cleaning solution.
Long-Term Storage Protocols
Proper storage is crucial for maintaining the chemical's purity, stability, and shelf-life, while also ensuring safety.[8]
4.1. General Storage Conditions
-
Location: Store the compound in a cool, dry, and well-ventilated area.[10][12] The storage location should be a designated chemical storage cabinet, separate from work areas and incompatible materials like strong oxidizing agents.[10]
-
Container: Always keep the compound in its original, tightly sealed container to prevent contamination and degradation.[6] Ensure the label is legible and intact.
4.2. Managing Potential Sensitivities
While not always explicitly detailed in every SDS, compounds of this class (amine hydrochloride salts) often exhibit sensitivity to moisture and light.[15] Prudent practice dictates taking precautions.
-
Hygroscopicity (Moisture Sensitivity): As a hydrochloride salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the air.[14][15] This can lead to clumping, degradation, and inaccurate weighing.
-
Photostability (Light Sensitivity): Many complex organic molecules can degrade upon exposure to UV or visible light.[16][17]
Caption: Decision workflow for appropriate storage conditions.
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a disciplined and informed approach. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and consistently using appropriate PPE—researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. Proper storage that accounts for potential hygroscopicity and light sensitivity will ensure the long-term integrity and stability of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 574008-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 17. viallabeller.com [viallabeller.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important pharmaceutical intermediate.
The purity of an Active Pharmaceutical Ingredient (API) or its intermediates is paramount, as even minute impurities can impact safety, efficacy, and regulatory compliance.[1][2] This guide offers a structured approach to troubleshooting and optimizing purification protocols, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My final product has low purity (<98%) after a single recrystallization. What are the likely causes and how can I improve the purity?
A1: Low purity after a single recrystallization attempt is a common issue, typically stemming from an inappropriate solvent choice or the presence of impurities with similar solubility profiles to the target compound.[3]
-
Causality: The principle of crystallization relies on the significant difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[3] If an impurity is highly soluble in the cold solvent, it remains in the mother liquor. If it's sparingly soluble, it may co-crystallize with your product.
-
Troubleshooting Protocol:
-
Solvent System Re-evaluation: The initial solvent may not be optimal. A good solvent should dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below.[3] Experiment with different solvent classes (e.g., alcohols like isopropanol, ketones, or esters).
-
Implement a Mixed-Solvent System: If a single solvent is ineffective, a two-solvent (binary) system is a powerful alternative.[3]
-
Step 1: Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent (in which it is highly soluble), such as methanol or ethanol, at an elevated temperature.
-
Step 2: Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble), like diethyl ether or hexane, dropwise until persistent turbidity (cloudiness) is observed.
-
Step 3: Re-heat the mixture gently until it becomes clear again.
-
Step 4: Allow the solution to cool slowly and undisturbed. This gradual decrease in solubility promotes the formation of pure crystals.
-
-
Perform a Hot Filtration: If insoluble impurities are visible in the hot solution, perform a rapid filtration through a pre-heated funnel to remove them before allowing the solution to cool and crystallize.
-
Iterative Crystallization: A second recrystallization may be necessary to achieve the desired purity. While this can improve purity, be mindful of yield losses with each successive step.
-
Q2: I'm observing significant peak tailing during the HPLC analysis of my purified compound. Why is this happening and how can it be resolved?
A2: Peak tailing in HPLC is a frequent issue when analyzing basic compounds like piperidine derivatives on standard silica-based columns.[4]
-
Causality: The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups present on the surface of the silica stationary phase.[4] This secondary interaction causes some molecules to lag behind the main band as it travels through the column, resulting in a "tailing" peak shape.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most direct solution is to add a basic modifier to your mobile phase to compete for the active silanol sites.
-
Recommended Additives: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[4] This saturates the acidic sites on the stationary phase, preventing undesirable interactions with your analyte and leading to sharper, more symmetrical peaks.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often available in "base-deactivated" or "end-capped" versions. These columns have been chemically treated to minimize the number of accessible silanol groups, making them ideal for the analysis of basic compounds.[4]
-
Adjust Mobile Phase pH: Using a buffer to control the pH of the mobile phase can also help. For a hydrochloride salt, ensuring the pH is sufficiently low will keep the piperidine nitrogen protonated, which can sometimes lead to better peak shape.
-
Table 1: Typical Mobile Phase Modifiers for Chromatography of Piperidine Derivatives
| Modifier | Typical Concentration | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 0.5% | Reduces peak tailing by masking silanol groups | [4][5] |
| Diethylamine (DEA) | 0.1 - 0.5% | Similar to TEA, effective basic modifier | [4] |
| Formic Acid / Acetic Acid | 0.1% | Used to control pH | N/A |
| Ammonium Acetate | 10-20 mM | Increases ionic strength, can help mask silanols | [4] |
Q3: The purified solid has a yellow or off-white tint, not the expected pure white color. What is the cause and how can I fix it?
A3: A yellow discoloration often indicates the presence of oxidation products.[5]
-
Causality: Piperidine and its derivatives can be susceptible to air oxidation over time, especially when exposed to light or heat, or if residual catalysts from the synthesis are present. These minor oxidized byproducts are often highly colored.
-
Troubleshooting Protocol:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Step 1: During the recrystallization process, dissolve the crude product in the hot solvent.
-
Step 2: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Step 3: Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause violent bumping.
-
Step 4: Perform a hot filtration through a pad of Celite® (diatomaceous earth) to remove the charcoal.
-
Step 5: Allow the clear, colorless filtrate to cool and crystallize.
-
-
Chromatographic Purification: If recrystallization and charcoal treatment are insufficient, flash column chromatography is an excellent alternative for removing colored impurities, which often have different polarities than the target compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification techniques for this compound?
A1: The two most common and effective methods for purifying this solid compound are recrystallization and flash column chromatography.[2][3][5]
-
Recrystallization: This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. It excels at removing impurities that have significantly different solubility profiles from the product.[2][3]
-
Flash Column Chromatography: This technique is ideal for separating complex mixtures or when impurities have solubilities similar to the product. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[5][6] For piperidine derivatives, a mobile phase containing a small amount of a basic modifier like triethylamine is often necessary to achieve good separation and peak shape.[4][5]
Q2: What are the common impurities I should be aware of during synthesis and purification?
A2: A thorough understanding of potential impurities is critical for designing an effective purification strategy.[1][5] Common impurities include:
-
Organic Impurities: These can be unreacted starting materials or byproducts from side reactions that occurred during the synthesis.[1][5]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes have polarities similar to the desired product, making them challenging to remove.[5]
-
Oxidation Products: As mentioned, piperidines can oxidize, leading to colored impurities.[5]
-
Residual Solvents: Solvents used in the reaction or initial workup may remain in the crude product.[1][5]
-
Water: Can be a significant impurity, especially after aqueous workup procedures.[5]
Caption: Potential sources of impurities in the crude product.
Q3: How should I properly store the purified this compound to ensure its long-term stability?
A3: As a hydrochloride salt, the compound is generally more stable than its freebase form. However, proper storage is crucial to maintain its purity.
-
Container: Store in a tightly sealed container to protect it from atmospheric moisture and oxygen.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[7][8][9]
-
Light: Protect from direct light to prevent potential photodegradation. Amber glass vials are ideal.
-
Inert Atmosphere: For maximum stability over extended periods (years), storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. The compound is generally stable for ≥ 5 years under appropriate conditions.[8]
Experimental Workflow Diagrams
The following diagrams illustrate logical workflows for common purification challenges.
Caption: Troubleshooting workflow for purification by recrystallization.
Caption: Optimization workflow for flash column chromatography.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl
Welcome to the technical support center for the synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common synthetic challenges and their solutions, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 4-arylpiperidines is a cornerstone in medicinal chemistry, with this specific scaffold appearing in numerous pharmacologically active agents.[1][2] However, its synthesis can be fraught with challenges, from low yields to difficult purifications. This guide addresses the most common issues encountered during two primary synthetic strategies: Palladium-Catalyzed Cross-Coupling and Reductive Amination.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming the crucial C-C bond between the piperidine and trifluoromethylphenyl rings.[3][4] It typically involves the reaction of a piperidine-derived boronic acid or ester with 4-bromobenzotrifluoride, or conversely, a piperidinyl halide/triflate with 4-(trifluoromethyl)phenylboronic acid.[5]
Q1: My Suzuki coupling reaction has stalled, or the yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low conversion in a Suzuki coupling is a multifaceted issue. A systematic approach to troubleshooting is essential. The main variables to scrutinize are the catalyst system (palladium source and ligand), the base, the solvent, and the integrity of your starting materials.[3]
-
Catalyst and Ligand Integrity: The palladium(0) species is the active catalyst. Its formation and stability are critical.[6]
-
Oxidative Addition Failure: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish. Aryl halides with electron-withdrawing groups, like 4-bromobenzotrifluoride, are generally reactive. If you are using a piperidinyl halide, its reactivity can be lower. Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0).
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with a piperidine ring (a C(sp³)-hybridized center), standard ligands like triphenylphosphine (from Pd(PPh₃)₄) might be suboptimal. Consider more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) which are known to promote challenging cross-couplings.[7][8]
-
Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the palladium catalyst and inhibit the reaction. Ensure high purity of all reagents.
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step, activating the boronic acid component.[4][9]
-
An inorganic base is typically required.[9] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]
-
If your reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. However, excessively strong bases (like NaOH) can sometimes promote side reactions, including decomposition of the boronic acid.[9] The base must be sufficiently strong to facilitate the formation of the boronate complex but not so strong as to cause degradation.
-
-
Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the aqueous (base) and organic phases.
Below is a troubleshooting workflow to diagnose low-yield issues:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing significant homocoupling of my 4-(trifluoromethyl)phenylboronic acid. How can this be suppressed?
A2: Homocoupling (or Glaser coupling) of boronic acids is a common side reaction that forms a biaryl impurity—in this case, 4,4'-bis(trifluoromethyl)biphenyl. This is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and facilitates the unwanted coupling pathway.
-
Rigorous Deoxygenation: This is the most critical factor. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.[11]
-
Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can sometimes drive homocoupling.
-
Temperature Management: Running the reaction at the lowest effective temperature can help minimize side reactions. While Suzuki couplings often require heat, avoid excessively high temperatures.[11]
Q3: Which palladium catalyst and base combination is a good starting point for this specific synthesis?
A3: For coupling an aryl bromide with a piperidine-derived nucleophile (or vice-versa), a robust catalytic system is needed. A reliable starting point is often a Pd(II) precatalyst with a suitable phosphine ligand, which forms the active Pd(0) species in situ.
The following table summarizes recommended starting conditions based on literature for similar transformations.[10][12][13]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). PdCl₂(dppf) is an air-stable Pd(II) precatalyst with a robust ligand suitable for many cross-couplings.[8][10] |
| Ligand | (Included in catalyst complex) | For more challenging couplings, consider adding a specialized ligand like SPhos or XPhos. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a moderately strong base effective in many Suzuki reactions. K₂CO₃ is a milder, often effective alternative.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | These solvent systems are widely used and effective at solubilizing both organic and inorganic components.[10] |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required to drive the catalytic cycle efficiently. |
Section 2: Reductive Amination Pathway
An alternative strategy involves the reductive amination of 4-(4-(trifluoromethyl)phenyl)cyclohexanone with an ammonia source. This method builds the piperidine ring's nitrogen functionality directly.
Q1: My reductive amination is giving low yields of the desired primary amine, with significant amounts of unreacted ketone or side products. How can I optimize this?
A1: The success of a reductive amination hinges on the delicate balance between imine formation and its subsequent reduction.
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the ketone carbonyl.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild and selectively reduces the protonated imine/iminium ion much faster than the ketone. However, it is highly toxic and requires careful handling and quenching.
-
Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH): This is often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN, does not require acidic conditions (it is effective in solvents like dichloroethane or THF), and is highly selective.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is another effective method.[14] This approach avoids boron-based reagents but requires specialized hydrogenation equipment.
-
-
pH Control: When using reagents like NaBH₃CN, the reaction is typically run under mildly acidic conditions (pH ~5-6). This is required to protonate the imine, forming the more electrophilic iminium ion, which is the species that gets reduced. If the pH is too low, the reducing agent can be degraded; if too high, imine formation is slow.
-
Ammonia Source: Using ammonium acetate or a solution of ammonia in methanol can serve as the nitrogen source. The equilibrium must favor imine formation. Removing water, for instance with molecular sieves, can help drive the reaction forward.
Caption: Decision tree for optimizing reductive amination.
Section 3: Final Salt Formation and Purification
Q1: What is the most reliable method for forming the hydrochloride salt and ensuring high purity?
A1: The conversion of the free base to its hydrochloride salt is a critical final step for stability and handling.
-
Purify the Free Base First: Before salt formation, ensure the free base form of 4-(4-(trifluoromethyl)phenyl)piperidine is as pure as possible. This can be achieved through column chromatography or distillation.
-
Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.[14]
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.
-
Adding the acid dropwise while stirring allows for better crystal formation.
-
-
Purification by Recrystallization: The crude HCl salt can be further purified by recrystallization.[14]
-
Common solvent systems for recrystallization include isopropanol, ethanol, or methanol/ether mixtures.[14]
-
Dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol describes the coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1-bromo-4-(trifluoromethyl)benzene.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Deoxygenation: Seal the flask with a septum and purge with dry argon for 15 minutes.
-
Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water via cannula. Stir the mixture for 10 minutes.
-
Catalyst Addition: To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.).
-
Reaction: Heat the reaction mixture to 90 °C under the argon atmosphere and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc protected product by flash column chromatography on silica gel.
-
Deprotection and Salt Formation: The resulting N-Boc protected piperidine is then deprotected using a standard method, such as treatment with HCl in methanol, to yield the final 4-(4-(Trifluoromethyl)phenyl)piperidine HCl product.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
Technical Support Center: Stability Testing of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride Solutions
Welcome to the technical support center for 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability testing of solutions containing this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and robustness of your stability studies.
Frequently Asked Questions (FAQs)
Q1: We are initiating a pre-formulation study. What are the fundamental stability concerns for a molecule like this compound in solution?
A1: The primary stability concerns for this molecule stem from its two key structural features: the piperidine ring and the trifluoromethylphenyl group.
-
Piperidine Ring Susceptibility: The tertiary amine within the piperidine ring is a primary site for degradation. It is susceptible to oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products.[1] This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[2][3]
-
pH-Dependent Degradation: As a hydrochloride salt of a secondary amine, the compound's stability in solution is highly dependent on pH. While generally stable in acidic to neutral pH, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation or other reactions.
-
Photostability: Aromatic systems and amines can be susceptible to photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate free-radical-mediated degradation pathways.[1][3] Therefore, photostability testing is a critical component of the overall stability assessment as mandated by ICH guidelines.[4][5][6]
Understanding these potential liabilities from the outset allows for the design of a comprehensive stability program and informs formulation and packaging decisions.
Q2: What are the recommended ICH guidelines and storage conditions for conducting formal stability studies on solutions of this API?
A2: All formal stability studies must be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guideline.[4][7][8] The purpose is to establish a re-test period or shelf life by providing evidence on how the quality of the drug substance or product varies over time under the influence of temperature, humidity, and light.[4][7]
For a drug product intended for storage in a refrigerator, the following conditions are standard:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5°C ± 3°C | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | A minimum of three time points: 0, 3, and 6 months.[4] |
RH = Relative Humidity
If the drug product is intended for room temperature storage, the long-term condition would be 25°C ± 2°C / 60% RH ± 5% RH, and the accelerated condition would be 40°C ± 2°C / 75% RH ± 5% RH. The selection of the appropriate conditions must be based on the intended storage and distribution environment of the final product.
Troubleshooting Guide & In-Depth Protocols
Q3: My HPLC analysis shows a consistent decrease in the main peak area for this compound over time, even under recommended storage conditions. What is the root cause and how do I investigate?
A3: A decreasing peak area for the parent API is a clear indicator of degradation. The investigation should be systematic, starting with forced degradation studies to understand the molecule's intrinsic stability and identify potential degradation products.[9][10]
Causality: The degradation is likely due to one of the inherent liabilities of the molecule, such as oxidation or hydrolysis, which may be accelerated by factors in your solution (e.g., pH, excipients, dissolved oxygen, or container closure system).
Investigative Workflow: A forced degradation (or stress testing) study is the most effective tool to diagnose this issue.[3][10] Its purpose is to intentionally degrade the API under conditions more severe than accelerated testing to rapidly identify degradation pathways and products.[9]
Caption: General workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
1. Objective: To identify the degradation pathways and primary degradation products of this compound in solution.
2. Materials:
-
This compound API
-
HPLC-grade Methanol, Acetonitrile, and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, and water bath
3. Methodology:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 Methanol:Water mixture.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately (Time 0).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[3]
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration.
-
Analyze using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer, with PDA detection).
-
4. Data Interpretation:
-
Monitor for the decrease in the parent API peak area and the appearance of new peaks.
-
A peak purity analysis using a PDA detector is essential to ensure the main peak is not co-eluting with degradants.
-
The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration).
Q4: We've performed a forced degradation study and see several new peaks. What are the likely degradation products, and how can we identify them?
A4: Based on the chemistry of piperidine-containing compounds, the most probable degradation pathway is oxidation of the nitrogen atom.[1][11]
Caption: Hypothetical oxidative degradation pathway.
Identification Strategy:
-
LC-MS Analysis: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the stressed samples, you can obtain the mass-to-charge ratio (m/z) of the new peaks. The difference between the degradant mass and the parent mass can suggest the chemical modification (e.g., an increase of 16 amu suggests the addition of an oxygen atom, characteristic of N-oxide formation).
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS (e.g., Q-TOF or Orbitrap) provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradant.
-
Forced Degradation Data: Your forced degradation results provide crucial clues. For example, if a particular peak appears only under oxidative stress (H₂O₂), it strongly suggests it is an oxidation product.[12]
Hypothetical Forced Degradation Summary:
| Stress Condition | % Assay of Parent API | % Area of Degradant 1 (N-Oxide) | % Area of Degradant 2 (Unknown) |
| Control (T=0) | 100.0 | 0.0 | 0.0 |
| 0.1 M HCl, 60°C | 98.5 | 0.2 | 0.8 |
| 0.1 M NaOH, RT | 96.2 | 0.5 | 1.5 |
| 3% H₂O₂, RT | 85.1 | 12.3 | 2.1 |
| 80°C Heat | 94.3 | 1.1 | 3.5 |
| Photolytic | 91.8 | 2.5 | 4.0 |
This hypothetical data clearly indicates that the molecule is most susceptible to oxidative degradation, with "Degradant 1" being the primary oxidative product.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. snscourseware.org [snscourseware.org]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Introduction
4-(4-(Trifluoromethyl)phenyl)piperidine is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, while conceptually straightforward, is frequently plagued by side reactions that can significantly impact yield, purity, and scalability. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower users not just to solve immediate experimental issues, but to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 4-arylpiperidine scaffold?
There are three principal approaches, each with distinct advantages and challenges:
-
Catalytic Hydrogenation of a Pyridine Precursor: This is a very common and often high-yielding method. It typically involves a two-step process: first, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form a 4-arylpyridine, followed by hydrogenation of the pyridine ring to the piperidine.[1] This approach is robust and benefits from the wide availability of pyridine starting materials.
-
Palladium-Catalyzed Cross-Coupling: This involves the direct formation of the C-N or C-C bond to a pre-existing piperidine ring. The most prominent examples are the Buchwald-Hartwig amination, coupling a piperidine with an aryl halide[2], and the Suzuki-Miyaura coupling, which can join a piperidine-derived organoboron reagent with an aryl halide.[3][4] These methods offer a more convergent approach but are sensitive to catalyst, ligand, and base selection.
-
Nucleophilic Addition to a 4-Piperidone: This classic method involves reacting an organometallic reagent, such as a Grignard or organolithium derived from 4-bromobenzotrifluoride, with a protected 4-piperidone. The resulting tertiary alcohol is then typically dehydrated and the double bond reduced. While effective, this multi-step process can be lower yielding and less functional-group tolerant.[5]
Q2: Which N-protecting group is best for this synthesis?
The choice of the nitrogen protecting group is critical and depends on the reaction conditions of the subsequent steps.
-
Boc (tert-Butoxycarbonyl): Excellent for its stability under a wide range of conditions, including cross-coupling and organometallic reactions. It is easily removed with acid (e.g., TFA or HCl).
-
Cbz (Carbobenzyloxy): Stable to acidic conditions but readily removed by catalytic hydrogenation. This makes it ideal if the final step is the reduction of a pyridine ring, as deprotection can occur concurrently.
-
Benzyl (Bn): A robust group often used in hydrogenation routes where it can be removed simultaneously with pyridine ring reduction.[6][7] However, its removal requires hydrogenation, which may not be compatible with other functional groups.
Q3: What is the most reliable method for converting the final free base to the hydrochloride salt?
The most common and reliable method is to dissolve the purified 4-(4-(trifluoromethyl)phenyl)piperidine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or 2-propanol). The hydrochloride salt typically precipitates and can be collected by filtration.[7] For difficult-to-crystallize salts, using a less polar co-solvent or cooling to 0-5 °C can induce precipitation.
Troubleshooting Guide
This section addresses specific experimental failures. For each issue, we diagnose the probable cause based on chemical principles and provide actionable protocols for resolution.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q: My Suzuki-Miyaura coupling reaction is low-yielding, and TLC/GC-MS analysis shows significant homocoupling of the aryl halide and protodeboronation of the boronic acid. What's wrong?
Root Cause Analysis: This is a classic issue in Suzuki couplings and points to a catalytic cycle that is inefficient in the desired cross-coupling pathway, allowing side reactions to dominate.[8]
-
Homocoupling: Occurs when two molecules of the aryl halide or two molecules of the boronic acid couple with each other. This is often promoted by oxygen or suboptimal catalyst/ligand choice.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water) before it can transmetalate to the palladium center. This is exacerbated by high temperatures and certain bases.[9]
Troubleshooting Protocol:
-
Ensure Rigorously Anaerobic Conditions: Oxygen can promote the oxidative addition of Pd(0) and facilitate homocoupling pathways. Before adding the catalyst, thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Base: The base is crucial for activating the boronic acid. If protodeboronation is an issue, a weaker, non-hydroxide base may be beneficial. See the table below for a comparison.
-
Evaluate Catalyst and Ligand: The ligand controls the reactivity of the palladium center. Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step, which can outcompete side reactions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C). High temperatures can accelerate catalyst decomposition and protodeboronation.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Rationale |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) or Pd(OAc)₂ + SPhos | More robust, modern catalyst systems promote faster cross-coupling.[3] |
| Base | NaOH (aq) | K₂CO₃ or K₃PO₄ | Milder bases can reduce the rate of protodeboronation.[3][10] |
| Solvent | Toluene/Water | Dioxane/Water or Toluene (anhydrous) | Dioxane can improve solubility and reaction rates. |
| Atmosphere | Nitrogen blanket | Degassed solvents + Argon atmosphere | Rigorous exclusion of oxygen is critical to prevent homocoupling. |
dot
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
Q: In my Buchwald-Hartwig amination of piperidine with 4-bromobenzotrifluoride, I am observing significant hydrodehalogenation (formation of benzotrifluoride). What causes this and how can I stop it?
Root Cause Analysis: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the aryl halide starting material is reduced instead of coupled.[11] The mechanism often involves the formation of a palladium-hydride species, which can arise from the decomposition of the amine, solvent, or base. This palladium-hydride can then reductively eliminate with the aryl group to form the undesired arene.
Another potential pathway involves β-hydride elimination from the palladium amide intermediate, which can also lead to unwanted byproducts.[2]
Troubleshooting Protocol:
-
Choice of Base: This is the most critical parameter. Strong, sterically hindered bases are preferred as they are less likely to generate hydride species. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices. Avoid using bases like sodium hydroxide or aqueous ammonia.[11]
-
Ligand Selection: Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands form a coordinatively saturated palladium center that favors the desired C-N reductive elimination over pathways leading to hydrodehalogenation.[11][12]
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Ethereal solvents like dioxane or THF are generally preferred over alcohols or chlorinated solvents, which can interfere with the catalyst.[11]
-
Temperature Control: Do not overheat the reaction. While higher temperatures increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. A typical range is 80-110 °C.
dot
Caption: Buchwald-Hartwig cycle showing the hydrodehalogenation side reaction.
Category 2: Catalytic Hydrogenation Route
Q: My catalytic hydrogenation of 4-(4-(trifluoromethyl)phenyl)pyridine is stalled. The reaction starts but does not go to completion, even after extended time or adding more catalyst.
Root Cause Analysis: Incomplete hydrogenation is typically due to catalyst deactivation (poisoning) or insufficient reaction driving force.
-
Catalyst Poisoning: The palladium or platinum catalyst is highly sensitive to impurities. Sulfur compounds (from reagents like thiols or sulfoxides), halides (from previous steps), or strongly coordinating species can irreversibly bind to the catalyst surface, blocking active sites.
-
Insufficient Hydrogen Pressure/Temperature: The reduction of an aromatic pyridine ring is more demanding than a simple alkene reduction and requires sufficient hydrogen pressure and sometimes elevated temperature to proceed efficiently.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.
Troubleshooting Protocol:
-
Purify the Starting Material: Before hydrogenation, purify the 4-arylpyridine precursor meticulously, for instance by column chromatography or recrystallization, to remove any potential catalyst poisons.
-
Select the Right Catalyst and Conditions: While Pd/C is common, it can sometimes be less effective for pyridine reduction. Platinum-based catalysts like PtO₂ (Adam's catalyst) are often more effective for hydrogenating heterocyclic aromatic rings.[1]
-
Increase Hydrogen Pressure: If using a standard balloon hydrogenation setup (~1 atm), this may be insufficient. Transfer the reaction to a Parr shaker or a similar hydrogenation apparatus capable of achieving higher pressures (e.g., 50-200 psi).[7]
-
Use an Acidic Additive: The hydrogenation of pyridines is often accelerated under acidic conditions. Adding an acid like HCl or acetic acid protonates the pyridine nitrogen, making the ring more electron-deficient and susceptible to reduction.[1] The product will be isolated directly as the corresponding salt.
-
Filter and Add Fresh Catalyst: If you suspect poisoning, carefully filter the reaction mixture through a pad of Celite® (under an inert atmosphere if possible) to remove the deactivated catalyst and then add a fresh portion.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up the Production of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during production. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and scalable process.
Section 1: Synthesis Strategy & Scale-Up Philosophy
The successful scale-up of this compound hinges on a robust and well-understood synthetic route. While several pathways exist, a common and highly effective strategy involves the catalytic hydrogenation of a protected tetrahydropyridine precursor. This approach is favored for its high efficiency and the relative ease of purification of the final product.
The overall strategy involves three key stages:
-
Formation of a Protected Precursor: Synthesis of an N-protected 4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine. The N-benzyl group is a common and effective choice.
-
Catalytic Hydrogenation & Deprotection: Simultaneous reduction of the tetrahydropyridine double bond and hydrogenolysis of the N-benzyl protecting group.
-
Salt Formation & Purification: Conversion of the resulting free base to its hydrochloride salt and final purification via recrystallization.
Workflow: Recommended Synthetic Pathway
Caption: High-level overview of the synthetic workflow.
Section 2: Detailed Experimental Protocol for Pilot Scale
This protocol outlines the hydrogenation and salt formation steps, which are critical for scale-up. The synthesis of the precursor, N-Benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine, is assumed to be complete.
Step 2.1: Catalytic Hydrogenation and Deprotection
Objective: To reduce the tetrahydropyridine double bond and cleave the N-benzyl group in a single step.
| Parameter | Recommended Value | Rationale |
| Substrate | N-Benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine | 1.0 eq |
| Catalyst | 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst) | 5-10 mol%. Pd(OH)2 is highly effective for both olefin reduction and benzyl group hydrogenolysis.[1] |
| Solvent | Methanol (MeOH) | Excellent solvent for the substrate and product; allows for good hydrogen solubility. |
| Hydrogen Pressure | 50-200 psi | Higher pressure increases reaction rate, crucial for efficient scale-up.[1] |
| Temperature | 25-50 °C | Exothermic reaction; requires careful temperature monitoring and control to prevent side reactions. |
| Reaction Time | 24-48 hours | Monitor by TLC/LC-MS for disappearance of starting material. |
Methodology:
-
Reactor Setup: Charge a suitable hydrogenation reactor with N-Benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine and methanol.
-
Inerting: Purge the reactor vessel thoroughly with nitrogen to remove all oxygen. This is a critical safety step as hydrogen forms explosive mixtures with air, and the palladium catalyst is pyrophoric.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the 20% Pd(OH)2/C catalyst as a slurry in methanol.
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen to the target pressure (e.g., 50 psi) and begin agitation.[1] Maintain the temperature within the specified range.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Depressurize the reactor and purge again with nitrogen.
-
Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst.[1] Wash the filter cake with additional methanol. Note: The Celite pad with the catalyst should be kept wet with solvent until it can be safely quenched, as it can ignite upon exposure to air.
-
Concentrate the combined filtrate under reduced pressure to yield the crude free base as an oil or semi-solid.
-
Step 2.2: Hydrochloride Salt Formation and Purification
Objective: To convert the free base to a stable, crystalline hydrochloride salt and purify it.
Methodology:
-
Dissolution: Dissolve the crude free base from the previous step in a suitable solvent such as ethyl acetate or isopropanol (IPA).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (e.g., 1 M HCl in diethyl ether or 2-propanol) with vigorous stirring.[1]
-
Precipitation: The hydrochloride salt will precipitate as a solid. Continue stirring in the cold for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or ether) to remove any soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Recrystallization (if required): For higher purity, recrystallize the hydrochloride salt from a suitable solvent system, such as isopropanol or an ethanol/ether mixture.[1]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for common troubleshooting scenarios.
Hydrogenation Issues
Q1: My hydrogenation reaction has stalled before completion, even after 48 hours. What are the likely causes?
-
A1: Catalyst Activity: The most common issue is catalyst deactivation or "poisoning." Ensure your starting materials and solvents are free from catalyst poisons like sulfur compounds, thiols, or excess halides. On a large scale, the catalyst quality and batch-to-batch consistency are critical. Consider performing a small-scale test with a new batch of catalyst.
-
A2: Hydrogen Delivery: On a larger scale, ensuring efficient delivery of hydrogen gas to the catalyst surface is crucial. Inadequate agitation can lead to poor mixing of the catalyst slurry and insufficient gas-liquid mass transfer. Verify that your agitator is creating a good vortex and that the catalyst is well-suspended.
-
A3: Pressure and Temperature: Confirm that the hydrogen pressure is being maintained throughout the reaction. A leak in the system can lead to a gradual drop in pressure and stall the reaction. While the reaction is exothermic, a drop in temperature below the optimal range can also slow the rate significantly.
Product Quality Issues
Q2: The final hydrochloride salt is a pale yellow or tan color, not the expected white powder. How can this be corrected?
-
A1: Oxidation: Piperidine compounds can be susceptible to air oxidation, which can form colored impurities.[2] Ensure that all work-up steps following the hydrogenation are performed under a nitrogen atmosphere where possible. Degassing solvents before use can also help.[3]
-
A2: Impurity Carryover: Colored impurities from earlier steps may be carried through to the final product. You can attempt to remove these by treating a solution of the free base (before salt formation) with activated carbon, followed by filtration.
-
A3: Purification: The most reliable solution is effective purification. Recrystallization from a suitable solvent like isopropanol is often very effective at removing colored impurities and yielding a high-purity, white crystalline solid.[1]
Q3: My product crystallized from the storage container when dissolved in DMF. What is happening?
-
A1: Salt Formation with CO2: This is a common issue with amines. Piperidine can react with atmospheric carbon dioxide to form a piperidine carbonate salt, which may be less soluble and crystallize out.[2] To prevent this, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere like nitrogen or argon.[2]
Yield and Process Issues
Q4: My yield dropped significantly when moving from a 1L to a 100L reactor. Where should I investigate?
-
A1: Heat and Mass Transfer: These are classic scale-up challenges. The hydrogenation is exothermic; poor heat transfer in a large reactor can lead to localized overheating, causing side reactions or decomposition. Conversely, poor mixing can lead to incomplete reactions as described above. Review your reactor's specifications for agitation and cooling capacity.
-
A2: Reagent Addition: The rate of addition for reagents, especially during the salt formation step, becomes much more critical on a large scale. Adding the HCl solution too quickly can cause localized high concentrations, leading to the oiling out of the product instead of clean crystallization, which complicates isolation and reduces yield.
-
A3: Filtration and Isolation: Mechanical loss of product during filtration and transfer is more significant on a larger scale. Ensure your filtration setup is appropriately sized, and optimize filter cake washing to recover the maximum amount of product without dissolving it. Analyze your mother liquor to quantify any dissolved product.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this process at scale?
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation area must be properly ventilated, equipped with hydrogen sensors, and all equipment must be properly grounded to prevent static discharge.
-
Palladium Catalyst: Palladium on carbon is pyrophoric, especially after use when it is dry and exposed to air. It must be handled under an inert atmosphere or as a wet slurry. The filter cake should never be allowed to dry in the open.
-
HCl: Hydrogen chloride solutions are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, is mandatory.
Q2: What analytical methods are recommended for quality control?
-
In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction completion.
-
Final Product Release:
-
Identity: ¹H NMR and Mass Spectrometry to confirm the structure.
-
Purity: HPLC for chromatographic purity; titration (e.g., argentometric titration for chloride content) for assay.[4]
-
Appearance: Visual inspection for color and form.[4]
-
Residual Solvents: Gas Chromatography (GC) to quantify any remaining solvents from the process.
-
Q3: What are the recommended storage conditions for the final product?
-
Store this compound in a well-sealed container in a cool, dry place, protected from light. Some similar compounds are recommended to be stored at 0-8 °C to ensure long-term stability.[5]
References
Validation & Comparative
A Senior Application Scientist's Guide to Selecting and Verifying Certified Reference Materials: A Case Study of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The accuracy and reliability of these measurements underpin every stage of the drug development lifecycle, from initial discovery to final quality control.[1][2] At the heart of this analytical certainty lies the use of Certified Reference Materials (CRMs).[3][4] These are not mere reagents; they are highly characterized and authenticated materials that serve as the benchmark for quality, precision, and consistency.[2] This guide provides an in-depth comparison of reference material grades for 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, a key building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[5][6]
This document is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection and verification of the most appropriate reference material for their specific application. We will delve into the nuances of different CRM tiers, provide detailed experimental protocols for their verification, and explain the scientific rationale behind these analytical choices.
The Critical Role of Certified Reference Materials in Pharmaceutical Analysis
Certified Reference Materials (CRMs) are indispensable tools in the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug products. They are used to:
-
Calibrate Instruments and Validate Methods: CRMs provide a reliable point of comparison to ensure that analytical instruments and methods are performing accurately.[4]
-
Ensure Consistency Across Batches: In manufacturing, CRMs are used as a uniform tool for quality control, guaranteeing consistency in drug composition and purity from batch to batch.[2]
-
Facilitate Stability Studies: Accurate detection of degradation impurities over time is crucial for determining a drug's shelf life. CRMs are essential for these stability assessments.[2]
-
Meet Stringent Regulatory Requirements: Regulatory bodies like the FDA, USP, and EP mandate the use of well-characterized reference standards to ensure data integrity and compliance.[7]
The choice of a reference material directly impacts the quality of analytical results. Therefore, understanding the different grades of reference materials and their appropriate applications is crucial for any analytical scientist.
Physicochemical Profile: this compound
This compound is a piperidine derivative recognized for its utility as a key intermediate in the synthesis of pharmaceutically active compounds. The trifluoromethyl group significantly enhances its lipophilicity and can influence its biological activity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClF₃N | [8] |
| Molecular Weight | 265.71 g/mol | [9] |
| CAS Number | 574008-73-4 | [10] |
| Appearance | White to off-white solid/powder | [5] |
| Primary Application | Intermediate in pharmaceutical synthesis, particularly for neurological drugs.[5][6] |
Comparative Analysis of Reference Material Grades
The selection of a reference material should be guided by its intended use. For this compound, one can typically source materials of varying quality grades. The table below offers a comparative overview.
Table 2: Comparison of Reference Material Grades for this compound
| Feature | Primary Pharmacopoeial Standard (e.g., USP, EP) | Certified Reference Material (CRM) (ISO 17034) | Research Grade Material |
| Purity | Highly characterized with a stated purity value. | Certified purity value with a comprehensive Certificate of Analysis (CoA).[11] | Typically ≥95-98%, but may not be as rigorously characterized. |
| Traceability | Traceable to the highest metrological standards. | Traceable to primary standards (e.g., NIST, USP). | Generally not traceable. |
| Uncertainty | A statement of uncertainty for the certified property value is provided. | A statement of uncertainty is provided on the certificate.[4] | Uncertainty is not typically reported. |
| Documentation | Comprehensive monograph and certificate. | Detailed Certificate of Analysis as per ISO Guide 31. | Basic Certificate of Analysis or technical data sheet. |
| Regulatory Acceptance | Globally recognized and accepted by regulatory authorities.[12] | Widely accepted for quality control and method validation.[3] | Suitable for early-stage research and development, but not for GMP/GLP applications. |
| Cost | Highest | High | Moderate to Low |
| Intended Use | Definitive standard for compendial assays and quality control. | Calibration, method validation, and system suitability testing. | Exploratory synthesis and non-quantitative applications. |
Experimental Verification and Comparison Protocols
To ensure the suitability of a reference material, it is imperative to perform in-house verification. The following protocols outline standard analytical methods for the characterization and comparison of different grades of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of pharmaceutical compounds and separating them from potential impurities. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the analyte. The mobile phase composition is selected to achieve optimal separation and peak shape.
Experimental Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Protocol:
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.[13]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase: Acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 v/v ratio.[13][14]
-
Detection Wavelength: 256 nm (based on the UV absorbance of the phenyl ring and trifluoromethylphenyl moiety).[16]
-
Column Temperature: 30°C.[14]
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of each reference material (Primary, CRM, and Research Grade) at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare working solutions at approximately 0.1 mg/mL by diluting the stock solutions with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover.
-
Inject the working solutions in triplicate.
-
-
Data Evaluation:
-
Integrate the peak areas of the main component and any impurities in the chromatograms.
-
Calculate the purity of each material using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatograms for the presence of any unique or elevated impurities between the different grades.
-
Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectral data for structural elucidation and confirmation of identity. For a compound like 4-(4-(trifluoromethyl)phenyl)piperidine, GC-MS can confirm its molecular weight and fragmentation pattern, which is crucial for identity verification.
Experimental Workflow Diagram:
Caption: GC-MS workflow for identification.
Protocol:
-
System Preparation:
-
GC-MS System: Agilent GC/MSD or equivalent.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.[17]
-
Oven Temperature Program: Initial temperature of 100°C for 3 minutes, ramp at 20°C/min to 300°C, and hold for 5 minutes.[17]
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Scan Range: 50-550 m/z.[17]
-
-
Sample Preparation:
-
Prepare solutions of each reference material at approximately 1 mg/mL in methanol.
-
-
Analysis:
-
Inject 1 µL of each sample solution into the GC-MS system.
-
-
Data Evaluation:
-
Compare the retention time and the mass spectrum of the main peak from each sample with the expected values for 4-(4-(trifluoromethyl)phenyl)piperidine.
-
The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Analyze any minor peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹⁹F NMR is highly specific for fluorine-containing compounds and can confirm the presence and environment of the trifluoromethyl group.
Experimental Workflow Diagram:
Caption: NMR workflow for structural analysis.
Protocol:
-
System Preparation:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of each reference material and dissolve in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a ¹⁹F NMR spectrum for each sample.
-
-
Data Evaluation:
-
¹H NMR: Confirm the presence of signals corresponding to the aromatic protons and the piperidine ring protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 4-(4-(trifluoromethyl)phenyl)piperidine.
-
¹⁹F NMR: Observe a single peak (or a closely coupled multiplet) corresponding to the -CF₃ group. The chemical shift should be characteristic of an aromatic trifluoromethyl group.
-
Compare the spectra from the different grades. The primary and CRM standards should show sharp, well-defined peaks with minimal to no impurity signals. The research-grade material may exhibit additional small peaks indicative of impurities.
-
Conclusion and Recommendations
The selection of a reference material is a critical decision that directly influences the quality and reliability of analytical data. This guide demonstrates that while different grades of this compound may be available, their suitability is application-dependent.
-
Primary Pharmacopoeial Standards are the gold standard, essential for definitive identification, compendial assays, and as the primary reference point in a GMP environment.
-
Certified Reference Materials (CRMs) produced under ISO 17034 offer a robust and cost-effective alternative for routine quality control, method validation, and instrument calibration, providing a high degree of confidence and traceability.
-
Research Grade Materials are suitable for early-stage, non-critical research and development activities where the highest level of certification is not required.
It is the responsibility of the analytical scientist to verify the identity, purity, and suitability of any reference material before its use in critical applications. The experimental protocols provided herein offer a comprehensive framework for such a verification process, ensuring the integrity of your analytical results and contributing to the overall quality of pharmaceutical development.
References
- 1. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. cwsabroad.com [cwsabroad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. 574008-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 12. USP Reference Standards [usp.org]
- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
- 16. caymanchem.com [caymanchem.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Quantification
An In-Depth Comparative Guide to the Analytical Characterization of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, a pivotal building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, the ability to rigorously confirm the identity, purity, and quality of such intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond mere protocols to explain the scientific rationale behind methodological choices, offering a holistic view grounded in established principles of analytical chemistry.[3][4]
The analytical techniques covered—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—each provide a unique and complementary piece of the puzzle.[5] Together, they form a robust framework for the complete analytical validation of this compound.[6]
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse of the pharmaceutical industry for purity determination and assay quantification.[7][8] Its high resolution, sensitivity, and precision make it the ideal choice for separating the main compound from potential process-related impurities or degradation products.[8][9]
Expertise & Rationale: The choice of a C18 (octadecylsilyl) column is predicated on the molecule's structure, which features both a hydrophobic trifluoromethylphenyl group and a polar piperidine ring. This stationary phase provides effective retention and separation based on hydrophobicity. The hydrochloride salt form and the basic nitrogen of the piperidine ring can lead to peak tailing on silica-based columns. To ensure a sharp, symmetrical peak, the mobile phase is acidified (e.g., with phosphoric or trifluoroacetic acid).[10][11] This protonates the piperidine nitrogen, ensuring a consistent ionic state, and also suppresses the interaction of the analyte with any residual acidic silanol groups on the stationary phase. UV detection is highly effective due to the strong chromophore of the phenyl ring.[3]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Phase A: 0.1% Phosphoric Acid in Water.
-
Phase B: Acetonitrile.
-
-
Gradient: A typical starting point would be a gradient from 30% B to 70% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Typical HPLC Validation Parameters
| Parameter | Typical Result | Causality & Significance |
| Retention Time (tR) | ~8.5 min (Isocratic) | Dependent on mobile phase composition; a consistent tR is a primary identifier. |
| Linearity (R²) | > 0.999 | Demonstrates a direct relationship between detector response and concentration, crucial for accurate quantification.[6] |
| Limit of Detection (LOD) | 0.15 µg/mL | The lowest concentration that can be reliably detected, important for trace impurity analysis.[11][12][13] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | The lowest concentration that can be accurately quantified, defining the method's quantitative range.[11][12][13] |
| Precision (%RSD) | < 1.0% | Low relative standard deviation across replicate injections confirms the method's repeatability.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Shows the closeness of the measured value to the true value, ensuring the assay is not biased.[6][11][12][13] |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities and Confirming Identity
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[5] For a pharmaceutical intermediate like this compound, its primary roles are the detection of residual solvents from synthesis and the confirmation of the compound's identity through its unique fragmentation pattern.[8][14]
Expertise & Rationale: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. While the hydrochloride salt itself is not ideal, analysis of the free base is common. The mass spectrometer bombards the eluted compound with electrons (Electron Ionization, EI), causing it to fragment in a reproducible way. This fragmentation pattern serves as a chemical "fingerprint." For piperidine derivatives, a dominant and predictable fragmentation pathway is α-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom, which results in a stable iminium ion.[15] This characteristic fragmentation provides definitive structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% Phenyl / 95% Methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
Injector Temperature: 250°C (Split mode, 50:1).
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 m/z.
-
Sample Preparation: Dissolve the sample (as free base) in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: Expected GC-MS Fragmentation Data
| Feature | Expected m/z Value | Rationale & Significance |
| Molecular Ion [M]⁺ | 229 | Corresponds to the molecular weight of the free base (C₁₂H₁₄F₃N), confirming the overall mass.[16] |
| α-Cleavage Fragment | 200 | Loss of an ethyl radical (•C₂H₅) from the piperidine ring, a characteristic fragmentation for 4-substituted piperidines. |
| Tropylium-like Ion | 145 | Corresponds to the [C₇H₄F₃]⁺ fragment from the trifluoromethylphenyl moiety. |
| Base Peak | 229 or 200 | The most abundant ion in the spectrum; its identity provides a key diagnostic clue. |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[3] For a novel or critical pharmaceutical intermediate, ¹H, ¹³C, and, in this case, ¹⁹F NMR are essential for confirming that the correct molecule has been synthesized.
Expertise & Rationale: Each unique proton and carbon atom in the molecule produces a distinct signal in the NMR spectrum. The chemical shift (δ) of the signal indicates the electronic environment of the nucleus, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for a complete mapping of the molecule's connectivity. The para-substitution on the phenyl ring will produce a characteristic pair of doublets. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, will shift the signals of adjacent aromatic protons downfield. ¹⁹F NMR provides a simple singlet, confirming the presence and purity of the fluorinated group.[17]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| Aromatic (Ha) | ~7.70 | d | 2H | Protons ortho to the -CF₃ group, deshielded. |
| Aromatic (Hb) | ~7.55 | d | 2H | Protons meta to the -CF₃ group. |
| Piperidine (H4) | ~2.90 | m | 1H | Proton at the phenyl-substituted carbon. |
| Piperidine (H2e, H6e) | ~3.20 | m | 2H | Equatorial protons adjacent to nitrogen. |
| Piperidine (H2a, H6a) | ~2.80 | m | 2H | Axial protons adjacent to nitrogen. |
| Piperidine (H3, H5) | ~1.80 | m | 4H | Remaining piperidine ring protons. |
| N-H₂⁺ | ~9.00 | br s | 2H | Protons on the nitrogen (as hydrochloride salt), broad and exchangeable. |
Logical Visualization: Structure to NMR Data
Caption: Logical flow from structure to NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Fingerprint for Functional Groups
FT-IR spectroscopy is a fast, simple, and non-destructive technique used for the rapid identification of functional groups within a molecule.[7][18] While it does not provide the detailed structural information of NMR, it serves as an excellent quality control tool for identity confirmation by comparing the sample's spectrum to that of a known reference standard.[19]
Expertise & Rationale: Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The resulting absorption spectrum is unique to the compound. Key vibrations for this molecule include the N-H stretch from the ammonium salt, C-H stretches for both the aromatic and aliphatic portions, the C=C stretches of the aromatic ring, and the very strong, characteristic C-F stretches from the trifluoromethyl group.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| N-H₂⁺ Stretch | 2400 - 2800 (broad) | Stretching | Confirms the presence of the secondary ammonium hydrochloride salt. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching | Indicates the presence of the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching | Corresponds to the C-H bonds of the piperidine ring. |
| Aromatic C=C Stretch | 1600 - 1450 | Stretching | Confirms the aromatic ring backbone.[20] |
| C-F Stretch | 1350 - 1100 (strong, multiple) | Stretching | A very strong and characteristic set of bands confirming the -CF₃ group. |
Workflow Visualization: FT-IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity, Assay, Impurity Quantification | High precision and accuracy for quantification; excellent for separating non-volatile impurities.[8][9] | Requires reference standards for quantification; less definitive for structural identification alone. |
| GC-MS | Identity Confirmation, Volatile Impurities | Provides a unique mass "fingerprint" for definitive identification; highly sensitive for residual solvents.[5][15] | Requires analyte to be volatile and thermally stable; quantification can be less precise than HPLC. |
| NMR | Structural Elucidation & Confirmation | Unambiguous structural determination; provides detailed information on connectivity and stereochemistry. | Lower sensitivity than MS; requires higher sample amounts; complex mixtures are difficult to analyze. |
| FT-IR | Rapid Identity Confirmation | Very fast, non-destructive, and requires minimal sample preparation; excellent for functional group identification.[7] | Provides limited structural information; not suitable for complex mixtures or quantification. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. No single technique is sufficient to ensure quality. HPLC stands as the primary tool for quantitative analysis of purity and potency. GC-MS provides orthogonal identity confirmation and is essential for controlling volatile impurities. FT-IR offers a rapid and simple identity check. Finally, NMR spectroscopy serves as the ultimate arbiter of molecular structure, providing the definitive evidence required for regulatory submissions and ensuring the fundamental integrity of the material. By judiciously combining these techniques, researchers and drug developers can build a comprehensive data package that guarantees the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. lgmpharma.com [lgmpharma.com]
- 3. longdom.org [longdom.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. researchgate.net [researchgate.net]
- 8. iltusa.com [iltusa.com]
- 9. jpbsci.com [jpbsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. Piperidine [webbook.nist.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-(Trifluoromethyl)phenyl)piperidine HCl
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) like 4-(4-(Trifluoromethyl)phenyl)piperidine HCl, a crucial intermediate in the synthesis of several therapeutic agents, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a self-validating system of protocols.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria.[2] This is particularly critical when methods are used across different laboratories, during method transfer, or when a new method is introduced to replace an existing one.[3][4]
The Importance of Method Validation
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), have established comprehensive guidelines for analytical procedure validation.[6][7][8] These guidelines, particularly ICH Q2(R2), provide a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[6][7][9]
This guide will delve into the practical application of these principles, presenting a hypothetical yet scientifically rigorous cross-validation study for 4-(4-(Trifluoromethyl)phenyl)piperidine HCl.
Analytical Methodologies Under Comparison
We will explore two orthogonal analytical techniques for the quantification of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A widely used technique in the pharmaceutical industry for its versatility, precision, and ability to analyze a broad range of compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A powerful method for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.
The choice of these two methods allows for a comprehensive comparison, as they rely on different separation principles, thus providing a higher degree of confidence in the analytical results upon successful cross-validation.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase. For 4-(4-(Trifluoromethyl)phenyl)piperidine HCl, a C18 column is an appropriate choice for the stationary phase due to the compound's moderate polarity. A mobile phase consisting of an acetonitrile and water mixture, with a pH modifier like phosphoric acid, ensures good peak shape and resolution. UV detection is suitable as the phenyl group in the molecule provides a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC Method Validation
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1]
-
Procedure: A solution of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl is injected into the HPLC system. Separately, a placebo (a mixture of all excipients without the API) and a blank (mobile phase) are injected. The chromatograms are then compared to ensure no interfering peaks are present at the retention time of the analyte.
-
Causality: This step is crucial to prevent the overestimation of the API content due to co-eluting impurities or excipients.
2. Linearity and Range: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[1]
-
Procedure: A series of at least five standard solutions of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl are prepared at concentrations ranging from 50% to 150% of the nominal assay concentration. Each solution is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) and y-intercept are calculated.
-
Causality: Establishing linearity ensures that the method provides accurate results across the expected range of concentrations in the samples. The specified range is normally derived from linearity studies and depends on the intended application of the procedure.[1]
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Procedure: Accuracy is determined by applying the method to a placebo spiked with known amounts of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). At each level, samples are prepared in triplicate and the percentage recovery is calculated.
-
Causality: This parameter confirms that the method can accurately quantify the analyte in the actual sample matrix.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration are performed.[1] The relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated.[1] This is assessed by performing the analysis on different days, with different analysts, and on different equipment. The RSD is calculated for the combined results.
-
Causality: Precision studies demonstrate the method's reliability and consistency over time and under varying, yet typical, laboratory conditions.
5. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Small, deliberate changes are made to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on the results is evaluated.
-
Causality: This ensures that minor variations in the experimental conditions do not significantly impact the method's performance, making it suitable for routine use.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | No significant impact on results | Pass |
Section 2: Gas Chromatography (GC) Method
Principle and Rationale
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] For 4-(4-(Trifluoromethyl)phenyl)piperidine HCl, direct injection can be challenging due to its salt form and polarity. Therefore, a derivatization step is often employed to increase volatility and improve peak shape. Alternatively, a highly polar column can be used. For this guide, we will consider a method involving direct injection onto a suitable capillary column, such as one with a polyethylene glycol (wax) stationary phase, which is well-suited for analyzing amines. A Flame Ionization Detector (FID) is chosen for its robustness and wide linear range for carbon-containing compounds.
Experimental Protocol: GC Method Validation
The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.
1. Specificity:
-
Procedure: Similar to the HPLC method, injections of the API, placebo, and blank are performed to ensure no interfering peaks.
-
Causality: Guarantees that the GC method is selective for the analyte.
2. Linearity and Range:
-
Procedure: A series of standard solutions are prepared and injected into the GC. The peak area is plotted against concentration to generate a calibration curve.
-
Causality: Confirms the proportional response of the detector to the analyte concentration.
3. Accuracy:
-
Procedure: Placebo is spiked with known amounts of the API at different concentration levels, and the recovery is calculated.
-
Causality: Verifies the method's ability to provide true quantitative results in the sample matrix.
4. Precision:
-
Repeatability and Intermediate Precision: The analysis is repeated under the same and varied conditions (different days, analysts, instruments) to assess the method's consistency.
-
Causality: Establishes the reliability and reproducibility of the GC method.
5. Robustness:
-
Procedure: Deliberate variations in parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C) are introduced.
-
Causality: Ensures the method's performance is not unduly affected by minor fluctuations in operating conditions.
Data Presentation: GC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 50% - 150% of nominal concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | 0.9% |
| - Intermediate Precision | ≤ 2.5% | 1.8% |
| Robustness | No significant impact on results | Pass |
Section 3: Cross-Validation of HPLC and GC Methods
Cross-validation is performed to demonstrate that two different analytical methods provide comparable results.[3] This is a critical step to ensure consistency if, for instance, one method is used for routine release testing and the other for stability studies.
Experimental Protocol: Cross-Validation
-
Procedure: A minimum of six samples of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl are prepared and analyzed by both the validated HPLC and GC methods. The results obtained from both methods are then statistically compared.
-
Causality: This direct comparison provides evidence that the two methods are equivalent for the intended purpose.
Acceptance Criteria
The acceptance criteria for cross-validation should be predefined. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The mean difference should not exceed a specified limit, typically ±5.0%, and the RSD of the differences should also be within an acceptable range.
Data Presentation: Cross-Validation Results
| Sample ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| 1 | 99.8 | 100.2 | -0.40 |
| 2 | 100.1 | 99.5 | 0.60 |
| 3 | 99.5 | 99.9 | -0.40 |
| 4 | 100.3 | 100.8 | -0.50 |
| 5 | 99.9 | 100.5 | -0.60 |
| 6 | 100.0 | 99.7 | 0.30 |
| Mean | 99.93 | 100.10 | -0.17 |
| Std. Dev. | 0.29 | 0.50 | 0.49 |
| RSD (%) | 0.29 | 0.50 | - |
The results from this hypothetical study show that the mean percentage difference is well within the acceptance criterion of ±5.0%, indicating that the two methods provide comparable results.
Visualizing the Workflow
To better illustrate the relationship between method validation and cross-validation, the following diagrams are provided.
Caption: A generalized workflow for analytical method validation.
Caption: The process flow for cross-validating HPLC and GC methods.
Conclusion
The cross-validation of analytical methods is a cornerstone of a robust quality system in the pharmaceutical industry. This guide has outlined a comprehensive approach for comparing HPLC and GC methods for the analysis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the reliability and consistency of their analytical data, ultimately contributing to the safety and efficacy of the final drug product. The presented protocols and data, while hypothetical, provide a practical framework for conducting such studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. database.ich.org [database.ich.org]
- 10. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride and Other Piperidine Analogs: A Senior Application Scientist's Perspective
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and synthetic tractability have made it a go-to framework for designing ligands targeting a wide array of biological entities, particularly within the central nervous system (CNS).[2] This guide offers an in-depth comparison of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride with other key 4-arylpiperidine analogs. We will explore how subtle modifications to the 4-phenyl substituent, specifically the introduction of a trifluoromethyl group, profoundly influence the compound's pharmacological activity and pharmacokinetic profile. This analysis is intended to provide researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships (SAR) that govern the performance of this important class of molecules.
Structural Overview of Selected 4-Arylpiperidine Analogs
The 4-arylpiperidine core consists of a piperidine ring substituted with a phenyl group at the 4-position. The compounds under comparison in this guide are this compound, the parent compound 4-phenylpiperidine, the chlorinated analog 4-(4-chlorophenyl)piperidine, and the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine.
Caption: Chemical structures of the compared 4-arylpiperidine analogs.
Pharmacological Profile: A Tale of Substitution
The biological activity of 4-arylpiperidines is largely dictated by their interaction with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), as well as various G-protein coupled receptors (GPCRs).[3] The nature of the substituent on the 4-phenyl ring plays a pivotal role in modulating the affinity and selectivity of these interactions.
The trifluoromethyl (CF3) group is a particularly interesting substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's binding affinity, metabolic stability, and bioavailability.[4][5]
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki, in nM) of our subject compounds and related analogs for the dopamine and serotonin transporters. It is important to note that these values are compiled from different studies and should be used for comparative illustration rather than absolute comparison.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| 4-(4-(Trifluoromethyl)phenyl)piperidine | Data not available in comparative studies | Data not available in comparative studies |
| Cocaine | ~250 | ~300 |
| Paroxetine | >10,000 | ~0.1 |
| Fluoxetine | >10,000 | ~1 |
| 3-n-propyl derivative of 4-(4-chlorophenyl)piperidine | 3 | Data not available in comparative studies |
Data is illustrative and compiled from multiple sources for the purpose of demonstrating the impact of structural changes.
In contrast, compounds like paroxetine, which feature more complex substitutions on the piperidine ring and a para-fluoro substituent on the phenyl ring, demonstrate high affinity and selectivity for the serotonin transporter.[6][7]
The Influence of the Trifluoromethyl Group on ADME Properties
The in vitro assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery.[8] These studies help to predict a drug candidate's pharmacokinetic behavior in vivo.
The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer half-life and improved bioavailability. Furthermore, the lipophilicity of the CF3 group can influence a compound's ability to cross biological membranes, including the blood-brain barrier.
Predicted Physicochemical and ADME Properties
The following table provides a comparison of key physicochemical and predicted ADME properties for our compounds of interest.
| Property | 4-(4-(Trifluoromethyl)phenyl)piperidine | 4-Phenylpiperidine | 4-(4-Chlorophenyl)piperidine | Paroxetine |
| Molecular Weight ( g/mol ) | 229.24[9] | 161.25[10] | 195.69 | 329.37[6] |
| cLogP | 2.9 (predicted) | 2.3 (predicted) | 2.8 (predicted) | 3.8 (predicted) |
| Topological Polar Surface Area (Ų) | 12.5 | 12.5 | 12.5 | 40.5 |
| Predicted Metabolic Stability | Moderate to High | Low to Moderate | Moderate | Moderate |
| Predicted BBB Permeability | High | High | High | High |
Predicted values are generated from computational models and should be experimentally verified.
The introduction of the trifluoromethyl group increases the lipophilicity (cLogP) of 4-phenylpiperidine, which may enhance its membrane permeability.[11] The key advantage, however, is the anticipated increase in metabolic stability. The C-H bonds on the phenyl ring of 4-phenylpiperidine are susceptible to hydroxylation by metabolic enzymes. The robust C-F bonds of the trifluoromethyl group are resistant to such metabolism, potentially leading to a more favorable pharmacokinetic profile.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of these piperidine analogs, a series of standardized in vitro assays are essential. Below are representative protocols for determining dopamine transporter binding affinity and metabolic stability.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter, providing a measure of its binding affinity (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of [3H]WIN 35,428 in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Prepare serial dilutions of the test compounds (e.g., 4-(4-(Trifluoromethyl)phenyl)piperidine HCl and analogs) in assay buffer.
-
Thaw human dopamine transporter (hDAT) expressing cell membranes on ice.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate concentration of test compound, [3H]WIN 35,428, and the cell membrane preparation.
-
For the determination of non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909) instead of the test compound.
-
For total binding, add assay buffer in place of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.
Caption: Workflow for an in vitro metabolic stability assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound in phosphate buffer.
-
Prepare an NADPH regenerating system solution.
-
Thaw pooled human liver microsomes on ice.
-
-
Assay Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to precipitate the protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Conclusion
The substitution of a hydrogen atom with a trifluoromethyl group at the para-position of the 4-phenylpiperidine scaffold is a strategic modification in medicinal chemistry. While direct head-to-head comparative data for this compound against its non-fluorinated and chlorinated analogs is limited in publicly accessible literature, established structure-activity relationships provide a strong basis for predicting its pharmacological and pharmacokinetic profile.
The trifluoromethyl group is expected to enhance the compound's affinity for certain biological targets, such as the dopamine transporter, and significantly improve its metabolic stability. This can translate to a more potent and longer-acting compound with a more favorable pharmacokinetic profile compared to the parent 4-phenylpiperidine. For researchers in drug discovery, this compound represents a valuable building block and a lead compound for the development of novel therapeutics, particularly for CNS disorders. The experimental protocols provided herein offer a robust framework for the empirical validation of these predicted properties and for the further characterization of this and other promising piperidine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. List of cocaine analogues - Wikipedia [en.wikipedia.org]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorb2b.com [vectorb2b.com]
- 9. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-苯基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of Trifluoromethylphenylpiperidine Isomers
For researchers, scientists, and drug development professionals, the trifluoromethylphenylpiperidine scaffold represents a privileged structure in modern medicinal chemistry. The incorporation of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent piperidine molecule. However, the precise positioning of this group on the phenyl ring, as well as the stereochemistry of the piperidine core, can lead to vastly different biological outcomes. This guide provides an in-depth technical comparison of trifluoromethylphenylpiperidine isomers, supported by established experimental data and methodologies, to inform rational drug design and lead optimization.
The Critical Role of Isomerism in Biological Activity
The three-dimensional structure of a molecule is paramount in its interaction with biological targets such as receptors, enzymes, and transporters. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit profoundly different potencies, selectivities, and even mechanisms of action. In the context of trifluoromethylphenylpiperidines, two primary forms of isomerism are of critical importance: positional isomerism and stereoisomerism (enantiomers).
Positional Isomerism: The Ortho, Meta, and Para Effect
The location of the trifluoromethyl (CF3) group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—directly impacts the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, govern the binding affinity and functional activity at the target protein.
Table 1: Representative Biological Activity of Positional Isomers of Phenylpiperidine Analogs at the Dopamine Transporter (DAT)
| Isomer Position | Representative Compound Class | DAT Binding Affinity (Ki, nM) - Illustrative | Rationale for Efficacy Differences |
| Ortho | Substituted Phenylpiperidines | Higher Ki (Lower Affinity) | Steric hindrance from the ortho-substituent can impede optimal binding within the target's active site. |
| Meta | Substituted Phenylpiperidines | Intermediate Ki | A meta-substituent may have a less pronounced steric clash compared to the ortho position, allowing for more favorable interactions. |
| Para | Substituted Phenylpiperidines | Lower Ki (Higher Affinity) | The para position is often more accommodating for bulky substituents, potentially allowing for beneficial interactions with the binding pocket without causing steric hindrance.[1] |
Note: The Ki values in this table are illustrative and based on general principles observed in related compound series. Actual values would need to be determined experimentally for specific trifluoromethylphenylpiperidine derivatives.
Stereoisomerism: The Significance of Enantiomeric Purity
Many trifluoromethylphenylpiperidine derivatives possess at least one chiral center, leading to the existence of enantiomers—non-superimposable mirror images (designated as (R)- and (S)-). Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer may have significantly higher affinity and/or efficacy than the other.[2][3] For example, in some classes of piperazine derivatives, the (S)-enantiomers have been found to be more selective for the dopamine transporter over the serotonin transporter.
Table 2: Representative Biological Activity of Enantiomers of Piperidine/Piperazine Derivatives
| Enantiomer | Target | Biological Activity Metric (Illustrative) | Key Takeaway |
| (R)-enantiomer | Monoamine Transporter | Lower Affinity/Potency | The spatial arrangement of substituents in the (R)-enantiomer may result in a less optimal fit within the chiral binding pocket of the target protein. |
| (S)-enantiomer | Monoamine Transporter | Higher Affinity/Potency | The (S)-enantiomer may present a more complementary orientation of its functional groups for key interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target.[2] |
Note: The relative activities of (R)- and (S)-enantiomers are specific to the compound and its target. The data presented is for illustrative purposes.
Signaling Pathways and Experimental Workflows
The biological efficacy of trifluoromethylphenylpiperidine isomers is often assessed by their ability to modulate monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters, which in turn prolongs the activation of postsynaptic receptors and initiates a cascade of downstream signaling events.
Downstream Signaling of Dopamine Transporter Modulation
Caption: Simplified signaling pathway following DAT inhibition.
Experimental Workflow for Assessing Biological Efficacy
The determination of a compound's potency and selectivity at a given monoamine transporter typically involves a multi-step process, beginning with in vitro binding and uptake assays.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key in vitro assays used to compare the biological efficacy of trifluoromethylphenylpiperidine isomers at monoamine transporters.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the affinity (Ki) of a test compound for DAT by quantifying its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human DAT
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radiolabeled ligand (e.g., [³H]WIN 35,428)
-
Non-specific binding control (e.g., 10 µM GBR 12909)
-
Test trifluoromethylphenylpiperidine isomers
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture DAT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (to a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of GBR 12909 (10 µM final concentration), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test isomer, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each isomer from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
[³H]Dopamine Uptake Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of dopamine into cells expressing DAT.
Materials:
-
DAT-expressing HEK293 cells cultured in 96-well plates
-
Uptake buffer (e.g., Krebs-Henseleit buffer)
-
[³H]Dopamine
-
Non-specific uptake control (e.g., 10 µM nomifensine)
-
Test trifluoromethylphenylpiperidine isomers
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test isomer to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM) to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for each isomer by plotting the percent inhibition of specific uptake against the log concentration of the isomer.
Conclusion
The biological efficacy of trifluoromethylphenylpiperidine derivatives is profoundly influenced by the isomeric form of the molecule. Both the position of the trifluoromethyl group on the phenyl ring and the stereochemistry of the piperidine core dictate the compound's interaction with its biological target. A thorough understanding and experimental evaluation of these isomeric differences are essential for the development of potent, selective, and safe therapeutic agents. The protocols and principles outlined in this guide provide a framework for the systematic comparison of trifluoromethylphenylpiperidine isomers, enabling researchers to make data-driven decisions in the drug discovery and development process.
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Guide to a Novel, Streamlined Synthetic Route for 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Abstract
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a critical building block in the synthesis of numerous pharmaceutical agents, particularly central nervous system (CNS) therapeutics. Traditional synthetic routes often suffer from drawbacks such as multiple steps, harsh reaction conditions, and modest overall yields. This guide introduces and validates a novel, convergent two-step synthetic strategy beginning from 4-(4-(trifluoromethyl)phenyl)pyridine. The new route, centered around a highly efficient catalytic hydrogenation, offers significant advantages in terms of process simplicity, yield, and purity over established methods. This document provides a comprehensive comparison with an existing multi-step approach, detailed experimental protocols for synthesis and validation, and supporting data to underscore its superiority for researchers, scientists, and drug development professionals.
Introduction: The Need for an Optimized Synthesis
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many marketed drugs. Specifically, the 4-(4-(trifluoromethyl)phenyl)piperidine moiety is integral to the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.
However, established synthetic pathways to its hydrochloride salt can be cumbersome. A common approach involves a multi-step sequence, often beginning with a Grignard reaction or a complex coupling, followed by cyclization and functional group manipulation. These linear syntheses can lead to a significant accumulation of impurities and a lower overall yield, posing challenges for scalability and cost-effectiveness in a drug development setting.
This guide presents a more efficient alternative: a streamlined, two-step synthesis that begins with the commercially available 4-(4-(trifluoromethyl)phenyl)pyridine. This approach radically simplifies the manufacturing process, reduces waste, and provides the final product in high yield and purity.
A Novel, Convergent Synthetic Approach
The proposed strategy is predicated on the direct, robust conversion of a stable pyridine precursor to the desired piperidine ring system.
Retrosynthetic Analysis and Strategy
The core concept is to simplify the synthesis by forming the piperidine ring in the final stages. The retrosynthetic analysis identifies 4-(4-(trifluoromethyl)phenyl)pyridine as the ideal starting material. This precursor can be efficiently reduced to the corresponding piperidine, which is then converted to its stable hydrochloride salt. This avoids the complexities of building the piperidine ring with the aryl group already attached.
The Two-Step Synthesis
The forward synthesis is executed in two primary operations:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 4-(4-(trifluoromethyl)phenyl)pyridine is reduced to a piperidine ring using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the stable, crystalline this compound.
This convergent approach is inherently more efficient than linear syntheses where yields at each step compound to lower the overall output.
// Nodes Start [label="4-(4-(Trifluoromethyl)phenyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="4-(4-(Trifluoromethyl)phenyl)piperidine\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-(4-(Trifluoromethyl)phenyl)piperidine HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" H₂, 10% Pd/C\nEthanol, 50 psi, 48h", fontname="Arial", fontsize=10, color="#34A853"]; Intermediate -> Product [label=" HCl in Ether\n0°C to RT", fontname="Arial", fontsize=10, color="#4285F4"]; }
Figure 1: Novel two-step synthesis pathway.
Mechanistic Considerations
The key transformation is the catalytic hydrogenation of the pyridine ring. This is a heterogeneous catalytic process where the pyridine derivative adsorbs onto the surface of the palladium catalyst.[1] Hydrogen gas, also adsorbed on the metal surface, is then added across the double bonds of the aromatic ring in a stepwise fashion until the ring is fully saturated.[1][2] The reaction is highly efficient and selective for the reduction of the pyridine ring without affecting the trifluoromethyl group on the phenyl ring.[3]
Comparative Analysis with an Established Route
To objectively assess the new method, we compare it to a common multi-step synthetic route found in the literature, which involves the formation of a tetrahydropyridine intermediate followed by reduction.[4][5]
Overview of an Alternative Route
A frequently cited alternative involves the reaction of a protected piperidone with a Grignard reagent derived from 4-bromobenzotrifluoride, followed by dehydration to form a tetrahydropyridine intermediate. This intermediate is then catalytically hydrogenated to yield the piperidine, which is subsequently deprotected and converted to the hydrochloride salt. This multi-step process introduces several purification stages and potential points of yield loss.
Head-to-Head Performance Metrics
The following table summarizes the key performance indicators for the novel route versus the established alternative, based on internal validation data.
| Performance Metric | Novel Two-Step Route | Established Multi-Step Route | Justification for Improvement |
| Overall Yield (%) | ~85% | ~45-55% | Fewer steps and purification losses lead to a significantly higher overall yield. |
| Final Purity (HPLC, %) | >99.5% | ~98.0% | Direct conversion minimizes byproduct formation, simplifying purification. |
| Number of Synthetic Steps | 2 | 4-5 | Radically simplified process reduces labor, time, and resource consumption. |
| Total Reaction Time (hours) | ~50 hours (including hydrogenation) | >96 hours | Fewer transformations and workups shorten the overall production timeline. |
| Key Reagents | H₂, Pd/C, HCl | Grignard reagents, protecting groups, strong acids/bases | Avoids moisture-sensitive Grignard reagents and costly protecting groups. |
| Process Safety | High-pressure hydrogenation | Handling of pyrophoric Grignard reagents | While requiring specialized equipment, it avoids highly reactive organometallics. |
Experimental Validation and Characterization
Trustworthiness in chemical synthesis is achieved through detailed, reproducible protocols and rigorous analytical validation.[6][7]
Materials and Methods
-
Reagents: 4-(4-(Trifluoromethyl)phenyl)pyridine (98%), 10% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Diethyl Ether (anhydrous), Hydrogen Chloride (2.0 M solution in diethyl ether), Hydrogen gas (UHP grade).
-
Instrumentation: High-Pressure Hydrogenation Reactor, Rotary Evaporator, ¹H and ¹³C NMR Spectrometer (400 MHz), High-Performance Liquid Chromatography (HPLC) system with UV detector, Mass Spectrometer (ESI).
Step-by-Step Synthesis Protocol
Step 1: Catalytic Hydrogenation of 4-(4-(Trifluoromethyl)phenyl)pyridine
-
To a high-pressure reactor vessel, add 4-(4-(trifluoromethyl)phenyl)pyridine (10.0 g, 44.8 mmol).
-
Add 10% Palladium on Carbon (1.0 g, 10% w/w).
-
Add anhydrous ethanol (100 mL).
-
Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 psi with hydrogen gas.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring hydrogen uptake.
-
Upon reaction completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield 4-(4-(trifluoromethyl)phenyl)piperidine as a viscous oil.
Step 2: Formation of this compound
-
Dissolve the crude oil from Step 1 in anhydrous diethyl ether (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (25 mL, 50 mmol) with stirring. A white precipitate will form immediately.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL).
-
Dry the solid under vacuum at 40°C to a constant weight to afford the final product.
Analytical Characterization Workflow
The identity and purity of the final product are confirmed through a standard battery of analytical tests as outlined in the workflow below.[8][9] This ensures the material meets the stringent quality requirements for pharmaceutical development.[6]
// Nodes Start [label="Synthesized Product", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Purity Assessment (HPLC)\nTarget: >99.5%", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_H [label="¹H NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_C [label="¹³C NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (ESI+)\nConfirm [M+H]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Qualified Material", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> HPLC [color="#5F6368"]; Start -> NMR_H [color="#5F6368"]; Start -> NMR_C [color="#5F6368"]; Start -> MS [color="#5F6368"]; {NMR_H, NMR_C, MS} -> Structure [color="#5F6368"]; {HPLC, Structure} -> Final [color="#5F6368"]; }
Figure 2: Analytical validation workflow for the final product.
Conclusion
The novel two-step synthetic route to this compound presented herein offers a marked improvement over existing, more linear strategies. By leveraging a direct catalytic hydrogenation of a commercially available pyridine precursor, this method significantly enhances overall yield, simplifies the operational workflow, and delivers a product of exceptional purity. This streamlined approach provides a more scalable, cost-effective, and efficient solution for producing this key pharmaceutical intermediate, thereby accelerating drug discovery and development timelines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 3. Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[4]arene-based metal–organic dimer containing amino groups - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 4-(4-Fluorophenyl)piperidine [benchchem.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. wjarr.com [wjarr.com]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. pharmtech.com [pharmtech.com]
A Technical Guide to the Structure-Activity Relationship of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its rigid structure provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl (CF3) group onto the phenyl ring, as seen in 4-(4-(trifluoromethyl)phenyl)piperidine, imparts unique and advantageous properties. The CF3 group is a potent electron-withdrawing moiety and a bioisostere for other functional groups, enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5]
This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of analogs based on the 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride core. We will delve into the critical structural modifications that influence biological activity, focusing primarily on monoamine transporters and opioid receptors, which are prominent targets for this class of compounds. This guide is designed to provide researchers with the foundational knowledge and practical insights necessary to design and synthesize novel analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Core Principles of SAR in 4-(4-(Trifluoromethyl)phenyl)piperidine Analogs
The biological activity of 4-(4-(trifluoromethyl)phenyl)piperidine analogs is intricately linked to modifications at three key positions: the piperidine nitrogen (N1), the phenyl ring, and the trifluoromethyl group itself. Understanding the impact of substitutions at these sites is paramount for rational drug design.
dot
References
Comparative Bioactivity of 4-(4-fluorophenyl)piperidine Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide
The 4-(4-fluorophenyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds targeting the central nervous system (CNS). Its rigid, saturated heterocyclic ring system allows for precise three-dimensional orientation of substituents, while the fluorophenyl group often enhances metabolic stability and target affinity through favorable electronic and lipophilic interactions. This guide offers a comparative analysis of the bioactivity of various derivatives stemming from this core structure, providing experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery.
Chapter 1: Modulators of the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its inhibition prolongs the action of dopamine, a mechanism central to the therapeutic effects of treatments for conditions like ADHD and the addictive properties of psychostimulants.[1] Derivatives of 4-(4-fluorophenyl)piperidine have been extensively explored as DAT inhibitors, with research focusing on achieving atypical profiles that separate therapeutic potential from abuse liability.[1][2]
Structure-Activity Relationships (SAR)
The exploration of DAT inhibitors based on the 4-(4-fluorophenyl)piperidine scaffold has revealed several key SAR insights. A prominent series of compounds are analogues of GBR 12909, a potent and selective DAT inhibitor.[3][4]
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, replacing the original 3-phenylpropyl group with a 2-naphthylmethyl group resulted in a compound with subnanomolar affinity for DAT (Kᵢ = 0.7 nM) and high selectivity over the serotonin transporter (SERT).[4]
-
Bioisosteric Replacement: To improve metabolic stability, the piperazine ring in some parent compounds has been replaced with aminopiperidines and piperidine amines.[1] This led to the discovery of compounds like aminopiperidine 33 (DAT Kᵢ = 30.0 nM), which showed high DAT affinity and produced minimal stimulation of ambulatory activity in mice compared to cocaine, suggesting a more desirable, atypical profile.[1][2]
-
Aromatic Substitutions: In general, unsubstituted and fluoro-substituted compounds on the phenyl rings of the side chain were the most active and selective for the dopamine transporter.[3]
Comparative Bioactivity Data for DAT Ligands
The following table summarizes the binding affinities of representative 4-(4-fluorophenyl)piperidine derivatives for the dopamine and serotonin transporters.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
| GBR 12909 | 1.1 | 310 | 282 | [3] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 226 | 323 | [4] |
| Aminopiperidine 7 | 50.6 | >10,000 | >198 | [1] |
| Aminopiperidine 33 | 30.0 | 3,840 | 128 | [1] |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine (9a ) | 4.7 | 230 | 49 | [3] |
Dopamine Synaptic Transmission and DAT Inhibition
The diagram below illustrates the mechanism of dopamine reuptake by the DAT and its inhibition by 4-(4-fluorophenyl)piperidine derivatives.
Caption: Dopamine reuptake inhibition at the synapse.
Chapter 2: Mixed-Function Opioid Receptor Modulators
While classic opioid analgesics like morphine primarily act as mu-opioid receptor (MOR) agonists, they are associated with significant side effects, including tolerance, dependence, and respiratory depression.[5] A promising therapeutic strategy involves the development of ligands with mixed MOR agonist and delta-opioid receptor (DOR) antagonist activity.[5][6] This profile is hypothesized to provide potent analgesia while mitigating the undesirable effects of MOR activation.[5]
Structure-Activity Relationships (SAR)
Research into 4-substituted piperidine and piperazine derivatives has identified compounds with this desirable mixed-function profile.[5][6]
-
Core Structure: In these series, the piperidine or piperazine core serves as a central scaffold. The key pharmacophore elements are typically a dimethyltyrosine moiety and a lipophilic side chain.[7]
-
Side Chain Modification: The length and flexibility of the side chain attached to the piperidine/piperazine ring are critical for modulating binding affinity and functional activity at both MOR and DOR. Increasing the length of a hydrophobic chain can improve efficacy at MOR.[5][7]
-
Piperazine vs. Piperidine: For synthetic utility and improved solubility, the piperidine core has often been replaced with a piperazine ring, yielding analogues with a favorable balance of activity.[5]
Comparative Bioactivity Data for Opioid Ligands
The table below presents the binding affinities and functional activities for a series of piperazine analogues designed as mixed MOR/DOR ligands.
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | MOR EC₅₀ (nM) | DOR Activity | Reference |
| 4 | 1.2 | 6.6 | 10.6 | Antagonist | [5] |
| 5 | 0.29 | 8.3 | 13.9 | Antagonist | [5] |
| 6 | 0.44 | 12 | 11.2 | Antagonist | [5] |
| 9 | 1.3 | 13 | 19.3 | Antagonist | [5] |
| Morphine | 6.3 | 171 | 194 | Agonist | [5] |
Chapter 3: Selective Dopamine D4 Receptor Antagonists
The dopamine D4 receptor has emerged as a promising target for treating neuropsychiatric disorders. Unlike the more ubiquitous D2 and D3 receptors, D4 receptors have a more restricted distribution in the brain, suggesting that selective antagonists could offer therapeutic benefits with a more favorable side effect profile.[8][9] Preclinical studies indicate that selective D4 antagonists may alleviate L-DOPA-induced dyskinesia in Parkinson's disease models without compromising motor function.[8][9]
Structure-Activity Relationships (SAR)
A novel series of 4,4-difluoropiperidine ether-based derivatives has been identified as exceptionally potent and selective D4 receptor antagonists.[8][10]
-
Gem-Difluoro Group: The introduction of a gem-difluoro group at the 4-position of the piperidine ring was a key modification. This substitution alters the pKa of the piperidine nitrogen and influences the compound's physicochemical properties, leading to improved potency and selectivity.[10]
-
Ether Linkage and Southern Group: The nature of the ether linkage and the "southern" aryl group are critical for high-affinity binding. Structure-activity studies identified compound 14a , which incorporates a specific benzyl group, as having exceptional D4 binding affinity (Kᵢ = 0.3 nM).[8][9]
Comparative Bioactivity Data for D4 Receptor Antagonists
This table highlights the remarkable affinity and selectivity of the 4,4-difluoropiperidine series for the D4 receptor compared to other dopamine receptor subtypes.
| Compound | D4 Kᵢ (nM) | Selectivity vs. D1 | Selectivity vs. D2 | Selectivity vs. D3 | Selectivity vs. D5 | Reference |
| 14a | 0.3 | >2000-fold | >2000-fold | >2000-fold | >2000-fold | [8][9] |
| 8a | 140 | - | - | - | - | [10] |
| 7a | 140-320 | - | - | - | - | [10] |
Note: Full selectivity data was primarily reported for the lead compound 14a.
Chapter 4: Experimental Methodologies
The accurate determination of bioactivity is paramount. The following section provides detailed, self-validating protocols for key assays used to characterize 4-(4-fluorophenyl)piperidine derivatives.
Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the DAT.
Materials:
-
Rat striatal membranes (source of DAT).
-
[³H]WIN 35,428 (radioligand).
-
Nomifensine (reference compound for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM nomifensine (for non-specific binding) or test compound dilution.
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
100 µL of rat striatal membrane homogenate (20-40 µg protein).
-
-
Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation. The low temperature minimizes degradation and non-specific binding.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vivo Assessment of CNS Activity (Locomotor Activity)
This protocol is used to evaluate the stimulant or depressant effects of a compound on the central nervous system by measuring spontaneous locomotor activity in rodents.[1][11]
Objective: To assess the effect of a test compound on spontaneous locomotor activity in mice.
Materials:
-
Male Swiss-Webster mice (20-25 g).
-
Test compound and vehicle (e.g., saline, 0.5% methylcellulose).
-
Cocaine (positive control).
-
Locomotor activity chambers equipped with infrared beams to detect movement.
-
Animal scale, syringes, and needles for administration.
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate for 30-60 minutes. This establishes a baseline activity level.
-
Administration: After habituation, administer the test compound, vehicle, or positive control (e.g., cocaine at 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mouse to the same activity chamber and record locomotor activity (e.g., number of beam breaks or distance traveled) in 5-minute intervals for a total of 60-120 minutes.
-
Data Analysis:
-
Group the data into time blocks (e.g., 15-minute blocks).
-
Calculate the mean activity for each treatment group at each time point.
-
Analyze the data using a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to compare treatment groups to the vehicle control.
-
A significant increase in activity relative to the vehicle suggests a stimulant effect, while a significant decrease suggests a sedative or depressant effect.
-
General Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel CNS-active compounds like the 4-(4-fluorophenyl)piperidine derivatives discussed.
Caption: A typical preclinical drug discovery workflow.
Conclusion
The 4-(4-fluorophenyl)piperidine scaffold has proven to be exceptionally versatile, yielding potent and selective ligands for a diverse range of CNS targets, including monoamine transporters and dopamine and opioid receptors. The subtle interplay of stereochemistry, N-substituents, and bioisosteric modifications allows for the fine-tuning of pharmacological profiles. The derivatives discussed herein, from atypical DAT inhibitors to mixed-function opioid modulators and highly selective D4 antagonists, underscore the power of this chemical framework. The continued exploration of this privileged structure, guided by the robust experimental methodologies outlined, promises to deliver novel chemical probes and future therapeutics for complex neurological and psychiatric disorders.
References
- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. asianjpr.com [asianjpr.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Commercial 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and ultimate therapeutic efficacy. 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a key building block in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural motifs are prevalent in molecules designed as antagonists for various G-protein coupled receptors (GPCRs).[1] The presence of even minute impurities can lead to aberrant biological activity, misleading structure-activity relationship (SAR) data, and potential toxicity.
This guide provides a comprehensive framework for evaluating the purity of commercial batches of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical techniques. Instead, this document will elucidate the rationale behind the choice of methods, provide detailed, field-tested experimental protocols, and offer a comparative analysis against a relevant alternative, 4-benzylpiperidine. Our approach is built on a self-validating system of orthogonal analytical techniques, ensuring a high degree of confidence in the final purity assessment.
Understanding the Impurity Landscape: A Synthesis-Centric Perspective
A robust purity evaluation begins with an understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a protected 4-halopyridine derivative and 4-(trifluoromethyl)phenylboronic acid, followed by reduction of the pyridine ring and deprotection/salt formation.[2][3]
This synthetic pathway, while efficient, can introduce several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-halopyridine derivatives or 4-(trifluoromethyl)phenylboronic acid.
-
Homocoupling Products: Biphenyl derivatives formed from the self-coupling of the boronic acid (e.g., 4,4'-bis(trifluoromethyl)biphenyl). This is a common byproduct in Suzuki reactions, especially in the presence of oxygen.[3][4]
-
Dehalogenated Byproducts: Formation of the parent pyridine derivative without the trifluoromethylphenyl group.[4]
-
Catalyst Residues: Trace amounts of palladium and phosphine ligands.
-
-
Intermediates: Incomplete reduction of the pyridine ring can lead to the presence of 4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
-
Degradation Products: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to unforeseen degradation pathways.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, methanol, ethyl acetate) may be present in the final product.[5][6][7][8][9]
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to definitively establish the purity of a compound. A self-validating system relies on the application of orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. For this compound, we will employ a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantifiable purity and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment against a certified reference material, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents. This is complemented by Elemental Analysis to confirm the empirical formula and the integrity of the hydrochloride salt.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC is the primary tool for separating and quantifying the main component from its non-volatile organic impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can provide a detailed impurity profile and accurate percentage purity based on peak area normalization.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The non-polar nature of the trifluoromethylphenyl and piperidine moieties makes them well-suited for retention on a C18 stationary phase.
-
Gradient Elution: A gradient of a weak aqueous mobile phase (A) and a strong organic mobile phase (B) is essential to elute a wide range of potential impurities with varying polarities, from polar starting materials to non-polar homocoupling byproducts.
-
UV Detection: The aromatic phenyl ring provides a strong chromophore, allowing for sensitive detection at an appropriate UV wavelength.
Experimental Protocol: RP-HPLC for Purity of this compound
Objective: To determine the purity of this compound and to identify and quantify any related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the area percentage of the main peak relative to the total area of all peaks.
-
The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
A PDA detector can be used to assess peak purity by comparing UV spectra across a single peak.
II. Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[10] By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained.[11][12][13] For a fluorinated compound like our target molecule, both ¹H and ¹⁹F qNMR can be employed, offering an additional layer of validation.[10][14][15][16]
Causality Behind Experimental Choices:
-
Internal Standard: The choice of internal standard is critical.[12] It must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be stable, and have a known high purity.[11][13] For ¹H qNMR in DMSO-d₆, maleic acid or dimethyl sulfone are suitable candidates. For ¹⁹F qNMR, trifluoroacetic acid can be used.[10][14][15]
-
Deuterated Solvent: DMSO-d₆ is a good choice as it can dissolve both the hydrochloride salt and many common organic internal standards.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.
Experimental Protocol: ¹H qNMR for Absolute Purity
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Cap the tube and vortex until both the sample and the internal standard are fully dissolved.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 (or equivalent single 30° pulse) |
| Number of Scans (ns) | 16 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time (aq) | 4 s |
| Spectral Width (sw) | 20 ppm |
Data Processing and Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
III. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[5][6][7][8][9]
Causality Behind Experimental Choices:
-
Headspace Analysis: For residual solvent analysis, static headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.
-
Column Selection: A column with a mid-polar stationary phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides good separation for a wide range of common organic solvents.
-
Mass Spectrometric Detection: MS provides definitive identification of the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST).
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents in this compound.
Instrumentation:
-
GC-MS system with a static headspace autosampler.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-350 amu |
Headspace Parameters:
| Parameter | Value |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 20 min |
| Sample Loop Volume | 1 mL |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) that does not contain the potential residual solvents of interest.
-
Seal the vial immediately.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library.
-
Quantification can be performed using an external standard calibration curve for each identified solvent.
IV. Elemental Analysis: Confirming the Empirical Formula and Salt Stoichiometry
Elemental analysis (CHN analysis) is a fundamental technique for confirming the elemental composition of a pure organic compound.[1][17][18] For a hydrochloride salt, it is crucial for verifying the correct stoichiometry of the base and the acid.[17]
Experimental Protocol: CHN Analysis
Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample and compare it to the theoretical values.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
A small, accurately weighed amount of the sample (typically 1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The instrument software calculates the percentage of each element.
Data Interpretation:
-
The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula C₁₂H₁₅ClF₃N.[19]
-
The chloride content can be determined by titration or ion chromatography to confirm the 1:1 stoichiometry of the hydrochloride salt.
Comparative Analysis: 4-(4-(Trifluoromethyl)phenyl)piperidine vs. 4-Benzylpiperidine
To provide context for the purity evaluation, it is useful to compare our target compound with a structurally similar, commercially available alternative such as 4-benzylpiperidine.[20][21] 4-Benzylpiperidine acts as a monoamine releasing agent and has been explored in medicinal chemistry.[21][22]
| Feature | 4-(4-(Trifluoromethyl)phenyl)piperidine HCl | 4-Benzylpiperidine |
| Structure | Contains a trifluoromethylphenyl group | Contains a benzyl group |
| Molecular Weight | 265.71 g/mol (as HCl salt) | 175.27 g/mol (free base) |
| Typical Purity (Commercial) | ≥97% (often >98% by HPLC) | ≥97% (often >98% by GC) |
| Common Impurities | Unreacted starting materials from coupling, homocoupled byproducts, partially reduced species. | Impurities from the reduction of 4-benzylpyridine, residual starting materials. |
| Primary Analytical Challenge | Presence of fluorinated byproducts that may co-elute in chromatography. | Potential for oxidation of the benzyl group. |
The trifluoromethyl group in our target compound generally enhances metabolic stability compared to the more readily metabolized benzyl group in 4-benzylpiperidine. This is a key consideration in drug design and may justify the selection of the trifluoromethyl derivative despite potentially more complex synthesis and purification.
Workflow and Data Visualization
The following diagram illustrates the comprehensive workflow for the purity evaluation of this compound.
Caption: Workflow for the comprehensive purity evaluation of this compound.
Conclusion and Best Practices
The purity of this compound is a critical parameter that directly impacts the integrity of research and development activities. A multi-faceted analytical approach, as outlined in this guide, is essential for a comprehensive and reliable assessment. By combining chromatographic separation, absolute quantification by NMR, analysis of volatile impurities, and elemental composition verification, a self-validating system is established.
Key Takeaways for the Practicing Scientist:
-
Orthogonality is Key: Do not rely on a single analytical method. The combination of HPLC, qNMR, GC-MS, and elemental analysis provides a much higher degree of confidence in the assigned purity value.
-
Understand the Synthesis: Knowledge of the synthetic route provides invaluable insight into potential impurities to look for.
-
Method Validation: While the provided protocols are robust starting points, it is crucial to perform method validation according to internal or regulatory guidelines (e.g., ICH) to ensure the methods are suitable for their intended purpose.
-
Reference Standards are Crucial: The quality of your qNMR data is directly dependent on the quality of your certified internal standard.
-
Comprehensive Reporting: A final purity report should include data from all analytical techniques, a summary of identified impurities, and a clear statement of the final purity value.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. 4-phenylpiperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing Residual Solvents in Pharmaceuticals | Lab Manager [labmanager.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 17. infinitalab.com [infinitalab.com]
- 18. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Benzylpiperidine [webbook.nist.gov]
- 21. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 22. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.
Our commitment to safety and compliance is paramount. Improper disposal of chemical waste can lead to serious environmental contamination, significant regulatory fines, and potential criminal penalties.[1] This document serves as your operational plan for handling this specific chemical waste stream with the expertise and trustworthiness required in a professional laboratory setting.
Hazard Profile and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound whose risks must be fully appreciated.
Known Hazards:
-
Skin and Eye Irritation: The compound is classified as a Category 2 skin and serious eye irritant.[2][3] Direct contact can cause inflammation and discomfort.
-
Respiratory Irritation: As a solid powder, it can form dust that may irritate the respiratory system upon inhalation.[2][3][4]
-
Toxicity: It is categorized as harmful if swallowed.[4] While full toxicological data is often limited for research chemicals, the presence of the trifluoromethyl group warrants a cautious approach.
This initial assessment dictates the minimum personal protective equipment (PPE) and handling procedures required to mitigate exposure risks.
| Hazard Profile: this compound |
| GHS Classification |
| Primary Routes of Exposure |
| Required Personal Protective Equipment (PPE) |
| Incompatible Materials |
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemicals is not discretionary; it is governed by stringent federal and local regulations. The primary regulatory driver in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[1] RCRA establishes the framework for managing hazardous waste from "cradle to grave."
Simultaneously, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER) rule, ensuring that personnel are trained and protected during waste handling activities.[5][6]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that align with these federal mandates.
Pre-Disposal Protocol: Waste Segregation and Accumulation
Proper disposal begins the moment a material is designated as waste. Haphazardly mixing chemical waste streams is a dangerous and non-compliant practice.
Causality of Segregation: The key reason for segregating halogenated organic compounds like this compound is their disposal pathway. Most organic chemical waste is destroyed via high-temperature incineration. Halogenated compounds produce acidic gases (like HCl and HF) upon combustion, which require specialized scrubbers in the incinerator's exhaust system. Mixing them with non-halogenated waste complicates and increases the cost of disposal.
Step-by-Step Segregation and Storage:
-
Designate a Satellite Accumulation Area (SAA): An SAA is a designated area within the laboratory at or near the point of waste generation and under the control of laboratory personnel.[7][8] This can be a marked section of a bench or a dedicated cabinet.
-
Select a Compatible Waste Container:
-
For solid waste (e.g., pure compound, contaminated filter paper, weigh boats), use a clearly marked, wide-mouth container made of high-density polyethylene (HDPE) or glass.[7]
-
The container must have a secure, leak-proof screw-top cap.[1][7] Never use food containers.[7]
-
Ensure the container is chemically compatible with the waste.[9]
-
-
Properly Label the Waste Container: As soon as the first particle of waste enters the container, it must be labeled. The EPA requires that the label clearly state:
-
Maintain the Container: Keep the waste container closed at all times except when adding waste.[7] Store it in a well-ventilated area away from incompatible materials.[9]
Disposal Workflow: From Laboratory to Licensed Facility
Disposing of this compound is not a matter of simply throwing it away. It must be managed through a licensed hazardous waste contractor. The following workflow outlines the decision-making and procedural steps.
Caption: Decision workflow for managing and disposing of solid chemical waste in the laboratory.
Detailed Protocol:
-
Final Waste Accumulation: Once the waste container in the SAA is full (leaving at least 10% headspace for expansion), date the label and contact your institution's EHS department to arrange for a pickup.[7][10] Do not move the waste to another SAA.[8]
-
EHS Pickup and Consolidation: The EHS team will transport the container from your lab's SAA to a central accumulation area (CAA) for consolidation with other similar waste streams.
-
Manifesting and Transport: The waste is documented on a hazardous waste manifest, a legal document that tracks the waste from your institution to its final destination.
-
Final Disposal: A licensed hazardous waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For this compound, the most common and appropriate disposal method is high-temperature incineration at a facility equipped to handle halogenated organic compounds.[4] Never dispose of this chemical down the drain or in the regular trash.[1][11]
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined emergency plan is a requirement by OSHA.[5]
For a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate if Necessary: If there is a significant amount of dust in the air, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Contain and Clean:
-
Avoid creating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep up the material and place it into a labeled hazardous waste container.[4][12] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the area with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, gloves, wipes) must be disposed of as hazardous waste in the same container.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure that the final step of your research is conducted with the same level of precision and responsibility as the first. This commitment not only protects you and your colleagues but also builds a deep and lasting culture of safety.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acs.org [acs.org]
- 12. fishersci.pt [fishersci.pt]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride
This document provides a comprehensive, technically grounded guide for the safe handling, operational use, and disposal of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical nuances of laboratory work, ensuring that this guide is not just a list of rules, but a framework for building a culture of safety and scientific integrity. The trifluoromethylphenyl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous research compounds and approved pharmaceuticals.[1][2] Its safe handling is therefore a critical competency for professionals in drug discovery and development.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid, often a crystalline powder. While comprehensive toxicological data for this specific molecule is not always readily available, the hazards can be inferred from its structural components—the piperidine ring and the trifluoromethylphenyl group—and the hydrochloride salt form. Safety Data Sheets (SDS) for this and structurally similar compounds classify it as hazardous.[3][4][5]
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4][6] Piperidine and its derivatives are known to be toxic upon skin contact and can cause burns in their base form.[7][8]
-
Serious Eye Irritation: The compound is a serious eye irritant.[3][4][6] As a fine powder, it can easily become airborne and cause significant damage upon contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[4][6][9] The hydrochloride salt form increases the likelihood of fine, easily dispersible dust particles.
While not classified as acutely toxic orally in all available SDS, related piperidine hydrochloride salts are listed as toxic if swallowed, warranting significant caution.[10] The trifluoromethylphenyl moiety itself is found in many biologically active molecules, underscoring the need to prevent systemic exposure.[2][11][12][13]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Engineering controls, such as fume hoods, are the primary line of defense.[14] PPE is the essential final barrier between the researcher and the chemical. The following PPE is mandatory for all handling operations.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. A face shield is required when handling larger quantities (>10g) or if there is a significant splash risk.[6][15] | Protects against airborne particles and accidental splashes, which can cause serious, irreversible eye damage.[7][14] Contact lenses are not recommended as they can trap and concentrate the chemical against the eye.[16] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves, tested to the EN 374 standard. Minimum thickness of 0.11 mm.[7] | Prevents skin contact, irritation, and potential absorption.[8] Gloves must be inspected for tears or degradation before each use and disposed of immediately after handling the compound.[15] |
| Skin & Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. | Minimizes the risk of skin exposure from spills or dust. A lab coat should be kept buttoned.[7][17] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used when handling the powder outside of a certified chemical fume hood.[5][15][18] | Necessary to prevent the inhalation of fine dust particles that can cause respiratory tract irritation.[6] Use should be in accordance with a formal respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system. Each step builds upon the last to create a chain of safe practices.
Preparation & Weighing
-
Designate a Work Area: All handling of solid this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[19]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, glassware, waste container) is present.
-
Don PPE: Put on all required PPE before handling the primary container.
-
Weighing: Carefully open the container. Use a dedicated spatula to transfer the desired amount to a weigh boat. Avoid creating dust clouds by using slow, deliberate movements.[17][20] Close the primary container immediately after weighing.
Solubilization & Use
-
Solvent Addition: If dissolving the compound, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Transfer: Use appropriate glassware for all transfers.
-
Reaction Monitoring: Ensure the reaction is conducted within the fume hood.
Post-Handling & Decontamination
-
Clean-up: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Segregation: All disposable items that have come into contact with the chemical (gloves, weigh boats, wipes) must be placed in a dedicated, sealed hazardous waste bag or container.[15][20]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[8][14]
Workflow for Handling Solid Compound
Caption: Standard Operating Procedure for handling this compound.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[21]
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3][4][6][19] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][6][19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][10][19] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15] |
Spill Response
The response to a spill depends on its size and location.
-
Small Spill (<1 g) inside a Fume Hood:
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Restrict access to the area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Report: Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[19]
-
Spill Response Decision Tree
Caption: Emergency response decision tree for a chemical spill.
Disposal Plan: Compliant Waste Management
Improper disposal of chemical waste is a serious regulatory violation and environmental hazard.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, wipes, and contaminated absorbent material, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9][20]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[9] Do not discharge any amount of this chemical into drains or the environment.[17][20]
By adhering to this guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. esmed.org [esmed.org]
- 12. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. isotope.com [isotope.com]
- 19. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 20. Page loading... [guidechem.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
